2',3'-Dihydroxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJLFBLJYFSKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159147 | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13494-10-5 | |
| Record name | 2′,3′-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-DIHYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65328I5OQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97 - 98 °C | |
| Record name | 2',3'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2',3'-Dihydroxyacetophenone chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dihydroxyacetophenone, an aromatic ketone and a member of the dihydroxyacetophenone family, presents a molecule of interest for chemical synthesis and potential pharmacological applications. While its isomers, notably 2',5'- and 3',4'-dihydroxyacetophenone, have been investigated for their anti-inflammatory and antioxidant properties, specific biological data on the 2',3'- isomer remains limited in current scientific literature. This guide provides a comprehensive overview of the known chemical structure, properties, and synthesis of this compound. It summarizes all available quantitative data into structured tables, details a key experimental protocol for its synthesis, and visualizes relevant chemical and biological processes. This document serves as a foundational resource for researchers exploring this compound and its potential therapeutic applications.
Chemical Structure and Identification
This compound is characterized by an acetophenone core substituted with two hydroxyl groups at the 2' and 3' positions of the phenyl ring.[1]
| Identifier | Value |
| IUPAC Name | 1-(2,3-dihydroxyphenyl)ethanone[1] |
| Synonyms | 3-Acetylcatechol, 3-Acetyl-1,2-benzenediol[2] |
| CAS Number | 13494-10-5[1] |
| Molecular Formula | C₈H₈O₃[1] |
| Molecular Weight | 152.15 g/mol [1] |
| InChI | InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3[1] |
| InChIKey | HEJLFBLJYFSKCE-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)C1=C(C(=CC=C1)O)O[1] |
| PubChem CID | 6429110[1] |
Physicochemical Properties
The compound is a solid at room temperature, appearing as yellow needles or crystals.[1] Its properties are summarized in the table below. Many of the thermochemical properties are predicted values based on computational models.
| Property | Value | Source |
| Physical Description | Solid, yellow needles or crystals | [1] |
| Melting Point | 97 - 98 °C | [1] |
| Boiling Point (Predicted) | 294.0 ± 25.0 °C | [2] |
| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.98 ± 0.10 | [2] |
| Solubility | Moderately soluble in ethanol; Soluble in Chloroform, Methanol | [1][2] |
| logP (Octanol/Water Partition Coefficient) | 1.6 (Computed) | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopy Type | Data Highlights |
| ¹H NMR | (300 MHz, CDCl₃) δ ppm: 2.61 (s, 3H, -CH₃); 6.77-7.05 (t, 1H, Ar-H); 7.02 (dd, 1H, Ar-H); 7.36 (dd, 1H, Ar-H).[2] |
| ¹³C NMR | Specific experimental data for the 2',3'- isomer is not readily available in public databases. Data for related isomers can be found for comparative purposes. |
| Infrared (IR) | An ATR-IR spectrum has been recorded on a Bio-Rad FTS instrument.[1] Key absorptions typical for such a structure would include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), and a strong C=O stretch (~1650-1680 cm⁻¹). |
| Mass Spectrometry (GC-MS) | Major m/z peaks observed at 137.0 (99.99%) and 152.0 (72.41%, molecular ion).[1] |
Synthesis Protocols
This compound can be synthesized through the demethylation of 2',3'-dimethoxyacetophenone.
Demethylation of 2',3'-Dimethoxyacetophenone
This protocol details a common laboratory-scale synthesis.
Materials:
-
2',3'-Dimethoxyacetophenone
-
Boron tribromide (BBr₃) solution (1M in dichloromethane)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate
-
2% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 2,3-dimethoxyacetophenone (4.85 g, 26.9 mmol) in 100 mL of dichloromethane.
-
In a separate flask, add 68 mL of a 1M boron tribromide solution in dichloromethane and cool to -70°C.
-
Slowly add the solution of 2,3-dimethoxyacetophenone to the cooled boron tribromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
After the reaction is complete, carefully add 70 mL of methanol to quench the reaction and continue stirring for 1 hour.
-
Evaporate the reaction mixture to dryness using a rotary evaporator.
-
Dissolve the resulting residue in 250 mL of ethyl acetate.
-
Wash the organic phase once with 30 mL of a 2% NaHCO₃ solution.
-
Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to yield the crude product.
-
Purify the crude product by crystallization from methanol to obtain the final product as a yellow solid (Yield: 3.10 g, 76%).[2]
Caption: Chemical synthesis workflow for this compound.
Biological Activity and Signaling Pathways
While this compound is utilized as a reagent in the synthesis of antiproliferative agents, opioid receptor agonists, and anticoagulants, direct studies on its intrinsic biological activity are sparse.[2] However, significant research on its isomers provides valuable context and suggests potential mechanisms of action.
Antioxidant and Anti-inflammatory Potential
Dihydroxyacetophenone (DHAP) isomers are generally recognized for their antioxidant and anti-inflammatory properties.[1] This activity is attributed to the phenolic hydroxyl groups which can scavenge free radicals and inhibit lipid peroxidation.[1]
Insights from Isomers: Potential Signaling Pathways
Studies on the 2',5'-dihydroxyacetophenone isomer have shown that it can inhibit the production of inflammatory mediators in activated macrophages. This effect is achieved by blocking key signaling pathways, including the ERK1/2 and NF-κB pathways. Specifically, it has been shown to:
-
Inhibit nitric oxide (NO) production by suppressing iNOS expression.
-
Decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6.
This is accomplished by inhibiting the phosphorylation of ERK1/2 and preventing the nuclear translocation of the NF-κB p65 subunit. Given the structural similarity, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism, though this requires experimental validation.
Caption: Potential anti-inflammatory pathway based on the 2',5'-isomer.
Experimental Protocols for Biological Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the sample solution at different concentrations. A control containing methanol instead of the sample is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the sample concentration.
Caption: General experimental workflow for the DPPH antioxidant assay.
Safety and Handling
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.
Conclusion and Future Directions
This compound is a well-characterized compound in terms of its chemical and physical properties, with established methods for its synthesis. It serves as a valuable reagent for creating more complex molecules with potential therapeutic value. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on evaluating its antioxidant, anti-inflammatory, and other pharmacological properties, directly comparing its efficacy to its more studied isomers. Elucidating its interactions with key signaling pathways such as NF-κB, MAPK, and Nrf2 will be critical in determining its potential as a lead compound in drug development.
References
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 2',3'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dihydroxyacetophenone is a phenolic compound with a chemical structure suggesting a range of biological activities. As a member of the dihydroxyacetophenone family, it is of interest for its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of this compound. Due to a scarcity of research focused specifically on this isomer, this document also presents comparative data from its better-studied isomers, 2',4'-dihydroxyacetophenone and 2',5'-dihydroxyacetophenone, to provide a broader context for its potential therapeutic applications. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Introduction
Dihydroxyacetophenones are a class of phenolic compounds characterized by a dihydroxyphenyl group attached to a ketone. The specific positioning of the two hydroxyl groups on the phenyl ring gives rise to different isomers, each with potentially unique biological activities. This compound (2',3'-DHAP) is one such isomer that, despite its structural similarity to more extensively studied counterparts, remains relatively under-investigated. Phenolic compounds are well-documented for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. These antioxidant capabilities often underpin other biological effects, including anti-inflammatory, anticancer, and neuroprotective actions. This guide aims to synthesize the available information on 2',3'-DHAP and to provide the necessary technical details to encourage and support further scientific inquiry into its therapeutic potential.
Potential Biological Activities
While direct evidence for the biological activities of this compound is limited, the activities of its isomers and other related phenolic compounds suggest several areas of therapeutic interest.
Antioxidant Activity
The core mechanism of antioxidant activity for phenolic compounds like 2',3'-DHAP lies in their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Dihydroxyacetophenone and its derivatives are thought to exert anti-inflammatory effects by modulating key inflammatory pathways.[2] Research on related compounds suggests that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2]
Anticancer Activity
Some dihydroxyacetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell proliferation and survival.
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation.[4] Phenolic compounds with antioxidant and anti-inflammatory properties are therefore considered promising candidates for neuroprotective agents.
Enzyme Inhibition
Derivatives of dihydroxyacetophenone have been shown to inhibit various enzymes, including phosphodiesterases (PDEs) and tyrosinase.[5][6][7] For instance, derivatives of 2,4-dihydroxyacetophenone have been identified as potent inhibitors of PDE-1 and PDE-3.[5]
Quantitative Data Summary
Table 1: Antioxidant and Anti-inflammatory Activity of Dihydroxyacetophenone Isomers and Derivatives
| Compound/Derivative | Assay | Target/Cell Line | IC50/Activity | Reference |
| 2',5'-Dihydroxyacetophenone | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Significant inhibition | [8] |
| 2',4'-Dihydroxyacetophenone derivative | Phosphodiesterase-1 (PDE-1) | - | 0.05 ± 0.11 to 8.02 ± 1.03 µM | [5] |
| 2',4'-Dihydroxyacetophenone derivative | Phosphodiesterase-3 (PDE-3) | - | 0.012 ± 0.32 to 1.01 ± 0.22 µM | [5] |
Table 2: Enzyme Inhibition by Dihydroxyacetophenone Isomers and Derivatives
| Compound/Derivative | Enzyme | IC50 | Reference |
| 2',5'-Dihydroxyacetophenone | Tyrosinase | Potent inhibitor | [7][9] |
| 2'-Hydroxy-4'-methoxyacetophenone | Tyrosinase (diphenolase) | 0.60 mmol/L | [10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the biological activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[1]
-
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
/Acontrol−Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.Acontrol
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound in ethanol.
-
Reaction: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
-
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[11]
-
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the Nrf2-ARE and NF-κB pathways are common targets for similar molecules.
Potential Signaling Pathways
-
Keap1-Nrf2-ARE Pathway: This pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.[12]
-
NF-κB Signaling Pathway: The NF-κB pathway plays a central role in regulating the inflammatory response. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.[13]
Visualizations
Caption: Generalized Keap1-Nrf2-ARE signaling pathway potentially modulated by phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Phenone: A Technical Guide to the Natural Sources and Isolation of 2',3'-Dihydroxyacetophenone
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the natural sourcing and isolation of the phenolic compound 2',3'-Dihydroxyacetophenone. Despite significant interest in dihydroxyacetophenone isomers for their potential pharmacological activities, this guide reveals a notable absence of this compound from documented natural plant sources. Instead, it highlights a promising biotechnological route for its production.
Natural Occurrence: An Unexpected Scarcity
Extensive literature reviews and database searches have failed to identify any definitive natural plant sources of this compound. While other isomers such as 2',4'-dihydroxyacetophenone, 2',5'-dihydroxyacetophenone, and 3',4'-dihydroxyacetophenone are well-documented in various plant species, the 2',3'-isomer remains conspicuously absent from the known phytochemistry of medicinal and aromatic plants.
This lack of evidence suggests that this compound is either a rare plant metabolite or its presence has been overlooked in phytochemical analyses to date. In contrast, other isomers are found in a range of plant families, as summarized in the table below.
Table 1: Documented Natural Sources of Common Dihydroxyacetophenone Isomers
| Dihydroxyacetophenone Isomer | Plant Source(s) | Plant Part(s) |
| 2',4'-Dihydroxyacetophenone | Paeonia moutan[1] | Roots |
| Cynanchum bungei[2] | Roots | |
| Vincetoxicum paniculatum[2] | Not specified | |
| 2',5'-Dihydroxyacetophenone | Cynanchum bungei[3] | Roots |
| Rehmanniae Radix Preparata[3] | Processed Roots | |
| 3',4'-Dihydroxyacetophenone | Picea schrenkiana[4] | Needles |
Biotechnological Production: A Viable Alternative
A significant breakthrough in obtaining this compound comes from the field of metabolic engineering. A method for its synthesis has been developed using a biocatalytic process involving genetically engineered Escherichia coli. This biotechnological approach represents the most reliable current source of this compound.
Experimental Protocol: Bioconversion of Acetophenone
The production of this compound can be achieved through the whole-cell bioconversion of acetophenone. This process utilizes E. coli cells engineered to express specific enzymes capable of dihydroxylating the aromatic ring of the precursor molecule.
Organism: Escherichia coli expressing the plasmid pUC6256B, which carries the genes for toluene/biphenyl dioxygenase (todCI) and other necessary enzymes (bphA2A3A4, bphB) for the dihydroxylation of aromatic compounds.
Protocol:
-
Cultivation of Engineered E. coli: The recombinant E. coli strain is cultured in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) containing an appropriate antibiotic for plasmid maintenance. The culture is grown at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of ~0.6-0.8).
-
Induction of Enzyme Expression: The expression of the dioxygenase enzymes is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture medium. The induced culture is then incubated for a further period (e.g., 4-6 hours) at a lower temperature (e.g., 30°C) to allow for proper protein folding and expression.
-
Whole-Cell Bioconversion:
-
The induced cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
The cell pellet is resuspended in the same buffer to a desired cell density.
-
The precursor, acetophenone, is added to the cell suspension. Due to the potential toxicity of the substrate, it may be added in a stepwise manner or dissolved in a biocompatible solvent.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate aeration.
-
-
Extraction and Purification:
-
After the bioconversion is complete (as monitored by techniques like HPLC or GC-MS), the reaction mixture is centrifuged to separate the cells.
-
The supernatant, containing the product, is extracted with an organic solvent such as ethyl acetate.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Yield: This bioconversion process has been reported to achieve a yield of 39.2% of this compound from acetophenone[5].
Isolation of Dihydroxyacetophenone Isomers from Natural Sources: A Methodological Overview
While no specific protocol for the isolation of this compound from a natural plant source can be provided, the methodologies used for other isomers can serve as a valuable reference for researchers. The following is a generalized workflow for the extraction and isolation of dihydroxyacetophenones from plant material.
General Experimental Workflow
Caption: Generalized workflow for the isolation of dihydroxyacetophenones from plant material.
Concluding Remarks
The natural occurrence of this compound in the plant kingdom remains an open question, presenting a potential area for future phytochemical exploration. However, for researchers and drug development professionals requiring this specific isomer, biotechnological production through microbial bioconversion offers a defined and reproducible source. The methodologies for isolating other dihydroxyacetophenone isomers from plants provide a solid foundation for the purification of this compound from the bioconversion broth and could be adapted for any future discoveries of this compound in natural sources. Further research into the biosynthesis pathways of acetophenones in plants may also shed light on the potential for the natural production of the 2',3'-isomer.
References
- 1. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-dihydroxyacetophenone, 490-78-8 [thegoodscentscompany.com]
- 4. Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra [mdpi.com]
- 5. This compound | 13494-10-5 [chemicalbook.com]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of 2',3'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dihydroxyacetophenone (2',3'-DHAP) is a phenolic compound belonging to the dihydroxyacetophenone class of aromatic ketones.[1] Its structure, featuring two hydroxyl groups in the ortho and meta positions relative to the acetyl group, suggests a potential for significant biological activity. Phenolic compounds are widely recognized for their antioxidant properties, primarily due to their ability to donate hydrogen atoms to neutralize free radicals.[2] Furthermore, many possess anti-inflammatory capabilities by modulating key cellular signaling pathways.
This technical guide provides a comprehensive overview of the known and potential antioxidant and anti-inflammatory properties of this compound. It is important to note that while the broader class of hydroxyacetophenones has been studied, peer-reviewed literature with quantitative data specifically for the 2',3'- isomer is limited. Therefore, this document will also draw upon findings from closely related isomers and derivatives to infer potential mechanisms of action, while clearly distinguishing these from data specific to the core compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Antioxidant Properties
The antioxidant capacity of phenolic compounds like 2',3'-DHAP is rooted in their chemical structure. The primary mechanisms include direct radical scavenging and the modulation of endogenous antioxidant defense systems.
Mechanisms of Antioxidant Action
-
Free Radical Scavenging: The core mechanism for the antioxidant activity of 2',3'-DHAP is its function as a direct free radical scavenger. The phenolic hydroxyl (-OH) groups on the aromatic ring can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.[2][3]
-
Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, phenolic compounds can influence the cell's own antioxidant machinery. A critical pathway is the Keap1-Nrf2 signaling cascade.[2] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[4][5][6] This binding initiates the transcription of a suite of protective antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] While demonstrated for the related 3',4'-dihydroxyacetophenone, it is plausible that 2',3'-DHAP could act as an activator of this protective pathway.[4][7]
Quantitative Antioxidant Data
A thorough review of the scientific literature reveals a scarcity of direct quantitative antioxidant data (e.g., IC50 values) for this compound. Much of the available research focuses on its derivatives or other isomers. The table below summarizes data for related compounds to provide context for potential activity.
Table 1: Summary of In Vitro Antioxidant Activity for Hydroxyacetophenone Derivatives
| Compound | Assay | Concentration (µg/mL) | % Inhibition | IC50 Value | Reference |
|---|---|---|---|---|---|
| Chalcone derivative from 2'-hydroxyacetophenone | DPPH | 100 | 75.8 | Not Specified | [2] |
| 2,4-dihydroxyacetophenone analogue | DPPH | Not Specified | Not Specified | Most Potent Scavenger* |[8] |
Note: The study identified this compound as the most potent among a series of synthesized analogues but did not provide a specific IC50 value.
Experimental Protocols for Antioxidant Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This donation neutralizes the radical, causing a color change from deep violet to pale yellow, which is quantified spectrophotometrically.[2]
-
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.[2][9][10]
-
Sample Preparation: Prepare a stock solution of 2',3'-DHAP in the same solvent and create a series of dilutions to determine the IC50 value.
-
Reaction: Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180-200 µL) in a 96-well plate.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][9]
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. A blank containing the solvent instead of the sample is used as a control.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[2]
-
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.
-
Protocol:
-
ABTS•+ Solution Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the stock solution with ethanol or buffer to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Reaction: Add a small aliquot of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1.0 mL).[2]
-
Incubation: Incubate the mixture at room temperature for approximately 6-7 minutes.[2]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The calculation for percentage inhibition and IC50 is the same as for the DPPH assay.
-
Anti-inflammatory Properties
Evidence from related compounds strongly suggests that dihydroxyacetophenones possess significant anti-inflammatory potential. The primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of intracellular signaling cascades in immune cells like macrophages.
Mechanisms of Anti-inflammatory Action
Studies on 2,5-dihydroxyacetophenone, an isomer of 2',3'-DHAP, have provided significant insights into the potential anti-inflammatory mechanisms. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 2,5-DHAP was shown to:
-
Inhibit Inflammatory Mediators: Significantly reduce the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[12][13]
-
Reduce Pro-inflammatory Cytokines: Decrease the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by down-regulating their mRNA expression.[12][13]
-
Modulate Signaling Pathways: Inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, and block the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[12][13] These two pathways, NF-κB and MAPK, are central to the inflammatory response.[14][15][16]
Quantitative Anti-inflammatory Data
Table 2: Summary of In Vitro Anti-inflammatory Activity for 2,5-Dihydroxyacetophenone
| Cell Line | Stimulant | Mediator/Target | Effect | Reference |
|---|---|---|---|---|
| RAW 264.7 | LPS | Nitric Oxide (NO) Production | Significant Inhibition | [12][13] |
| RAW 264.7 | LPS | iNOS Expression | Suppression | [12][13] |
| RAW 264.7 | LPS | TNF-α Production | Significant Decrease | [12][13] |
| RAW 264.7 | LPS | IL-6 Production | Significant Decrease | [12][13] |
| RAW 264.7 | LPS | ERK1/2 Phosphorylation | Potent Inhibition | [12][13] |
| RAW 264.7 | LPS | NF-κB p65 Nuclear Translocation | Potent Inhibition |[12][13] |
Experimental Protocols for Anti-inflammatory Assays
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17]
-
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere for 12-24 hours.[18]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 2',3'-DHAP for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.[18]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[19]
-
-
Principle: This is a classic animal model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity.[20]
-
Protocol:
-
Animal Groups: Divide animals (e.g., rats or mice) into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin or diclofenac sodium), and test groups receiving different doses of 2',3'-DHAP.[20][21]
-
Compound Administration: Administer the test compound and controls orally or via intraperitoneal injection, typically 1 hour before inducing inflammation.[20]
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[20]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[22]
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by 2',3'-DHAP and a typical experimental workflow.
Conclusion and Future Directions
This compound is a phenolic compound with a chemical structure conducive to potent antioxidant and anti-inflammatory activities. While direct experimental evidence for this specific isomer is currently limited, data from closely related compounds like 2,5-dihydroxyacetophenone provide a strong rationale for its investigation. The likely mechanisms of action include direct free radical scavenging and the modulation of key cellular pathways such as Keap1-Nrf2, NF-κB, and MAPK.
For drug development professionals and researchers, 2',3'-DHAP represents a promising scaffold. Future research should focus on:
-
Direct Quantification: Performing standardized in vitro assays (DPPH, ABTS, FRAP, ORAC) to determine the precise antioxidant capacity of 2',3'-DHAP.
-
In Vitro Anti-inflammatory Studies: Validating its effects on NO, iNOS, and pro-inflammatory cytokine production in LPS-stimulated macrophages.
-
Mechanism Elucidation: Investigating its specific effects on the NF-κB, MAPK, and Nrf2 signaling pathways through western blot and gene expression analysis.
-
In Vivo Validation: Assessing its efficacy and safety in established animal models of inflammation and oxidative stress.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential application in addressing conditions rooted in oxidative stress and inflammation.
References
- 1. This compound | C8H8O3 | CID 6429110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. 2,5-dihydroxyacetophenone isolated from Rehmanniae Radix Preparata inhibits inflammatory responses in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmatonline.com [jmatonline.com]
- 18. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa | Biomedical Research and Therapy [bmrat.org]
A Technical Guide to the Pharmacological Activities of Dihydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyacetophenone (DHAP) derivatives, a class of phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of various DHAP isomers and their derivatives. The information is presented to facilitate further research and drug development endeavors in this promising area.
Antioxidant Activity
DHAP derivatives are recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant pathways.
Quantitative Data: Antioxidant Activity
| Compound/Derivative | Assay | IC50 Value | Reference |
| 2,4-Dihydroxyacetophenone analogue | DPPH radical scavenging | Potent radical scavenger | [1] |
| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | DPPH radical scavenging | 26.00 ± 0.37 µg/mL |
Signaling Pathway: Nrf2/HO-1 Activation by 3,4-Dihydroxyacetophenone
3,4-Dihydroxyacetophenone has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes like HO-1.
References
Unlocking the Therapeutic Potential of 2',3'-Dihydroxyacetophenone Derivatives: A Technical Guide to Their Antimicrobial and Antitumor Activities
For Immediate Release
This technical guide provides an in-depth analysis of the antimicrobial and antitumor properties of 2',3'-dihydroxyacetophenone and its derivatives, targeting researchers, scientists, and drug development professionals. This document consolidates quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for advancing research in this promising area of medicinal chemistry.
Biological Activity: A Quantitative Overview
Derivatives of this compound have demonstrated significant potential in combating both microbial infections and cancer. The following tables summarize the key quantitative data from various studies, providing a comparative landscape of their efficacy.
Antimicrobial Activity
The antimicrobial potential of these compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| Brominated Dihydroxyacetophenone Derivative (3e) | Pseudomonas aeruginosa ATCC 27853 | 0.625 | [1] |
| Brominated Dihydroxyacetophenone Derivative (3e) | Escherichia coli ATCC 25922 | 0.625 | [1] |
| Brominated Dihydroxyacetophenone Derivative (3e) | Bacillus subtilis | 0.625 | [1] |
| Brominated Dihydroxyacetophenone Derivative (3e) | Staphylococcus aureus ATCC 25923 | 0.31 | [1] |
| Brominated Dihydroxyacetophenone Derivative (3e) | Sarcina lutea ATCC 9341 | 0.31 | [1] |
| Brominated Dihydroxyacetophenone Derivative (3e) | Bacillus cereus ATCC 14579 | 0.31 | [1] |
| Dihydroxyacetophenone Derivatives | Candida albicans ATCC 10231 | Good Activity | [1] |
Antitumor Activity
The antitumor efficacy is often quantified by the IC50 value, which denotes the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2,4-Dihydroxyacetophenone Derivative | T47D (Breast Cancer) | 42.66 | [2] |
Experimental Protocols
Reproducibility and advancement in research hinge on detailed and accurate methodologies. This section provides comprehensive protocols for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities.
Synthesis of this compound Derivatives
A general and efficient method for the preparation of dihydroxyacetophenone derivatives involves the reaction of a dihydroxyacetophenone core with various reagents to introduce different functional groups. The synthesis can be carried out using conventional thermal heating, microwave (MW), or ultrasound (US) irradiation to improve reaction efficiency.[1][3]
General Procedure:
-
Preparation of the Dihydroxyacetophenone Skeleton: The core dihydroxyacetophenone structure can be synthesized or obtained commercially.
-
Functional Group Introduction: To a solution of the dihydroxyacetophenone in a suitable solvent (e.g., ethanol, DMF), add the desired reactant (e.g., an alkyl halide for etherification, an aldehyde for chalcone formation).
-
Reaction Conditions:
-
Conventional Heating: The reaction mixture is refluxed for several hours.
-
Microwave Irradiation: The reaction is carried out in a microwave reactor at a specific power and temperature for a shorter duration.[1]
-
Ultrasound Irradiation: The reaction is subjected to ultrasound waves, which can enhance the reaction rate.[1]
-
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1]
Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions with the appropriate broth (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antitumor Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
Nrf2/HO-1 Signaling Pathway in Oxidative Stress Response
Derivatives of dihydroxyacetophenone have been shown to mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway.[2][4] Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). This pathway plays a critical role in protecting cells from oxidative damage.
Proteasome Inhibition in Antitumor Activity
Structurally related compounds, such as benzylideneacetophenone derivatives, have been shown to exert their antitumor effects through the inhibition of the proteasome.[5][6] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. This suggests a potential mechanism for the antitumor activity of this compound derivatives.
Conclusion and Future Directions
The data and protocols presented in this technical guide underscore the significant therapeutic potential of this compound derivatives as both antimicrobial and antitumor agents. The quantitative data provides a solid foundation for structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of these compounds. The detailed experimental protocols offer a practical resource for researchers to synthesize and evaluate new derivatives. Furthermore, the elucidation of the Nrf2/HO-1 and proteasome inhibition pathways provides a mechanistic framework for their biological activities.
Future research should focus on the synthesis of a broader range of derivatives to expand the SAR landscape, in vivo evaluation of the most promising compounds, and further investigation into their detailed mechanisms of action to identify specific molecular targets. The development of these compounds could lead to novel therapeutic strategies for combating infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 2',3'-Dihydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dihydroxyacetophenone (2',3'-DHAP), a member of the dihydroxyacetophenone class of compounds, has emerged as a molecule of significant interest in medicinal chemistry. Its catechol moiety confers a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of 2',3'-DHAP. Detailed experimental protocols for its synthesis and for the evaluation of its key biological activities are presented. Furthermore, this document illustrates the signaling pathways modulated by dihydroxyacetophenone derivatives, offering insights into their molecular mechanisms of action. While quantitative data for 2',3'-DHAP itself is limited in the current literature, this guide consolidates available data for closely related derivatives to provide a valuable resource for researchers in the field of drug discovery and development.
Introduction
This compound (3-Acetylcatechol) is an aromatic ketone characterized by a catechol group (two hydroxyl groups on adjacent carbons of a benzene ring) at the 2' and 3' positions of the acetophenone scaffold.[1] This structural feature is pivotal to its biological activity, as the hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, and the overall electronic properties of the molecule allow for interaction with various biological targets. 2',3'-DHAP serves as a versatile precursor for the synthesis of more complex pharmaceutical agents, including antiproliferative agents, opioid receptor agonists, and anticoagulants.[2][3] Its intrinsic biological properties, particularly its antioxidant and anti-inflammatory effects, make it a compelling candidate for further investigation as a therapeutic agent in its own right.
Synthesis of this compound
Several synthetic routes to this compound have been reported. The selection of a particular method may depend on the availability of starting materials, desired scale, and purity requirements.
Synthesis from Resorcinol
A common method involves the reaction of resorcinol with glacial acetic acid in the presence of a Lewis acid catalyst, such as zinc chloride.[4]
Experimental Protocol:
-
To a 250 mL beaker, add 30 g of anhydrous zinc chloride and 30 g of glacial acetic acid.
-
Stir the mixture until the zinc chloride is completely dissolved.
-
Add 20 g of pure resorcinol to the solution.
-
Heat the reaction mixture to 150°C with continuous stirring and maintain this temperature for 15-20 minutes.
-
Allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 300 mL of ice-cold 2% hydrochloric acid solution to precipitate the crude product.
-
If precipitation is slow, stir vigorously or cool the mixture in a refrigerator for a few hours.
-
Collect the crude product by vacuum filtration and wash with ice-cold water.
-
For purification, dissolve the crude product in a dilute sodium hydroxide solution to form a deep red solution.
-
Pour this solution into 500 mL of ice-cold water. The product will dissolve.
-
Upon cooling, pure this compound will crystallize as needle-shaped crystals.
-
Collect the pure product by vacuum filtration and dry.[4]
Synthesis from 2',3'-Dimethoxyacetophenone
Another synthetic approach involves the demethylation of 2',3'-dimethoxyacetophenone using a strong demethylating agent like boron tribromide.[2][5]
Experimental Protocol:
-
In a reaction vessel, dissolve 4.85 g (26.9 mmol) of 2',3'-dimethoxyacetophenone in 100 mL of dichloromethane.
-
Cool the solution to -70°C.
-
Slowly add 68 mL of a 1M solution of boron tribromide in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
After the reaction is complete, quench the reaction by slowly adding 70 mL of methanol and continue stirring for 1 hour.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in 250 mL of ethyl acetate and wash with 30 mL of 2% sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purify the crude product by crystallization from methanol to obtain pure this compound.[2][5]
Biocatalytic Synthesis
A biocatalytic method for the synthesis of this compound from acetophenone has also been described, utilizing genetically engineered Escherichia coli.[5][6] This approach offers a more environmentally friendly alternative to traditional chemical synthesis.
Synthesis Workflow Diagram
Caption: Synthesis routes for this compound.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is not extensively available, studies on its isomers and derivatives have demonstrated a range of biological activities. The following tables summarize this data to provide an indication of the potential activity of 2',3'-DHAP.
Table 1: Antioxidant Activity of Dihydroxyacetophenone Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [7][8] |
| 2',4'-Dihydroxyacetophenone benzoylhydrazone | DPPH Radical Scavenging | Most potent in series | [9] |
Table 2: Anti-inflammatory Activity of Dihydroxyacetophenone Derivatives
| Compound/Derivative | Assay | Inhibition | Concentration | Reference |
| 3,5-Diprenyl-4-hydroxyacetophenone | NO Production in LPS-stimulated Macrophages | 38.96% | 91.78 µM | [7][8] |
| 3,5-Diprenyl-4-hydroxyacetophenone | TNF-α Production in LPS-stimulated Macrophages | 59.14% | 91.78 µM | [7][8] |
| 3,5-Diprenyl-4-hydroxyacetophenone | IL-1β Production in LPS-stimulated Macrophages | 55.56% | 91.78 µM | [7][8] |
| 3,5-Diprenyl-4-hydroxyacetophenone | IL-6 Production in LPS-stimulated Macrophages | 51.62% | 91.78 µM | [7][8] |
Table 3: Antimicrobial Activity of Brominated Dihydroxyacetophenone Derivatives
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| Brominated Dihydroxyacetophenone Derivative (3e) | Pseudomonas aeruginosa ATCC 27853 | 0.625 | |
| Brominated Dihydroxyacetophenone Derivative (3e) | Escherichia coli ATCC 25922 | 0.625 | |
| Brominated Dihydroxyacetophenone Derivative (3e) | Bacillus subtilis | 0.625 | |
| Brominated Dihydroxyacetophenone Derivative (3e) | Staphylococcus aureus ATCC 25923 | 0.31 | |
| Brominated Dihydroxyacetophenone Derivative (3e) | Sarcina lutea ATCC 9341 | 0.31 | |
| Brominated Dihydroxyacetophenone Derivative (3e) | Bacillus cereus ATCC 14579 | 0.31 |
Signaling Pathways and Mechanisms of Action
The biological effects of dihydroxyacetophenones are often mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Antioxidant Mechanism: The Nrf2-Keap1 Pathway
Phenolic compounds like 2',3'-DHAP are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A central player in this process is the Nrf2-Keap1 signaling pathway.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and a strengthened cellular antioxidant defense.[10][11][12][13]
Caption: Nrf2-Keap1 antioxidant response pathway.
Anti-inflammatory Mechanism: The NF-κB Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[14][15][16][17] Dihydroxyacetophenone derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: NF-κB inflammatory signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.[5][18][19][20][21]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of 2',3'-DHAP in methanol and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. For the control, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][22][23][24][25][26][27]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2',3'-DHAP and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Principle: The production of NO, a pro-inflammatory mediator, can be indirectly measured by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[7][8][28]
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2',3'-DHAP for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
This compound is a promising scaffold in medicinal chemistry. Its straightforward synthesis and significant, albeit not fully quantified, biological activities make it an attractive starting point for the development of novel therapeutic agents. The antioxidant and anti-inflammatory properties, likely mediated through the Nrf2 and NF-κB signaling pathways, warrant further in-depth investigation. Future research should focus on obtaining precise quantitative data (IC50 and MIC values) for 2',3'-DHAP itself and on exploring its in vivo efficacy and pharmacokinetic profile. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of this compound and its derivatives from the laboratory to potential clinical applications.
References
- 1. This compound | C8H8O3 | CID 6429110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalsciencebooks.info [globalsciencebooks.info]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. iomcworld.com [iomcworld.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. broadpharm.com [broadpharm.com]
- 26. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dihydroxyacetophenone, an aromatic ketone, serves as a valuable building block in organic synthesis. A thorough understanding of its fundamental physicochemical properties is crucial for its effective application in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its known biological relevance.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Physical Description | Solid, yellow needles or crystals | [1] |
| Melting Point | 96-98 °C | [1][2] |
| Boiling Point | 294.0 ± 25.0 °C (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Methanol. Insoluble to slightly soluble in water (for 3,4-isomer). | [1][3] |
| pKa (acid dissociation constant) | 8.98 ± 0.10 (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.6 (Predicted, XLogP3) | [2] |
Note on Melting Point Discrepancy: While most sources report a melting point in the range of 96-98°C[1][2], some suppliers like ChemicalBook list a significantly higher melting point of 198-200°C[3][4][5]. This discrepancy may be due to differences in purity, crystalline form, or potential errors in the data provided. The lower range is more consistently reported in chemical databases.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for chemical characterization and modeling. Below are detailed methodologies for the key experiments cited.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature.
Methodology:
A common method for determining the melting point of a crystalline solid like this compound is using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature. The flask method, as described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[6][7][8][9]
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Stirring: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed after centrifugation or filtration to separate the saturated aqueous solution from any undissolved solid.
-
Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
pKa Determination of Phenolic Compounds
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like this compound, the pKa indicates the pH at which the hydroxyl groups are 50% ionized.
Methodology (Spectrophotometric Method):
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., a water-miscible organic solvent like acetonitrile) is also prepared.
-
Spectral Measurement: Small, constant aliquots of the stock solution of this compound are added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded. The non-ionized phenol and its corresponding phenolate ion will have different absorption spectra.
-
Data Analysis: The absorbance at a wavelength where the difference in absorption between the acidic and basic forms is maximal is plotted against the pH.
-
pKa Calculation: The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point where the concentrations of the acidic and basic forms are equal.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The shake-flask method is the traditional and most reliable method for its determination.[10][11][12][13]
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Biological Relevance and Applications
While this compound is primarily utilized as a chemical intermediate, derivatives of dihydroxyacetophenone have shown promising biological activities. Studies have reported the synthesis of novel dihydroxyacetophenone derivatives with potential antimicrobial and antitumor properties.[14][15] Specifically, some compounds have demonstrated significant antibacterial activity against drug-resistant bacteria like Pseudomonas aeruginosa.[14][15] This suggests that the dihydroxyacetophenone scaffold is a viable starting point for the development of new therapeutic agents. However, to date, there is no direct evidence of this compound itself being involved in specific biological signaling pathways.
Visualization of Experimental Workflow
Given the absence of a defined signaling pathway for this compound, a more relevant visualization is the logical workflow for determining its key physicochemical properties.
References
- 1. This compound | C8H8O3 | CID 6429110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 13494-10-5 [m.chemicalbook.com]
- 4. This compound | 13494-10-5 [amp.chemicalbook.com]
- 5. This compound | 13494-10-5 [chemicalbook.com]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2',3'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2',3'-dihydroxyacetophenone, a valuable building block in medicinal chemistry, from its precursor 2',3'-dimethoxyacetophenone. The protocol details a highly efficient demethylation reaction using boron tribromide (BBr₃), a powerful Lewis acid capable of cleaving aryl methyl ethers. This application note includes detailed experimental procedures, characterization data, safety precautions, and a discussion on alternative reagents.
Introduction
This compound is an important intermediate in the synthesis of various biologically active compounds. Its catechol moiety is a key structural feature in many pharmaceutical agents. The demethylation of readily available 2',3'-dimethoxyacetophenone is a common and effective strategy for its preparation. This process involves the cleavage of two stable methyl ether bonds, a transformation that requires potent and selective reagents.
Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers and is particularly well-suited for substrates with multiple methoxy groups.[1] Its high reactivity allows the reaction to proceed under relatively mild conditions, often starting at low temperatures and gradually warming to room temperature. An alternative, milder, and more cost-effective Lewis acid is aluminum chloride (AlCl₃), which can also be employed for demethylation, sometimes with enhanced selectivity for methoxy groups positioned ortho to a carbonyl group.[2][3]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound using boron tribromide, achieving a high yield.
Materials and Methods
Materials and Reagents
-
2',3'-Dimethoxyacetophenone (Starting Material)
-
Boron tribromide (1M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Ethyl acetate
-
2% Sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Melting point apparatus
Experimental Protocols
Synthesis of this compound
-
To a solution of 2',3'-dimethoxyacetophenone (4.85 g, 26.9 mmol) in anhydrous dichloromethane (100 ml) in a round-bottom flask under an inert atmosphere, add a 1M solution of boron tribromide in dichloromethane (68 ml, 68 mmol) dropwise at -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2.5 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath and quench by the slow addition of methanol (70 ml).
-
Continue stirring the quenched reaction mixture for 1 hour.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (250 ml) and wash with a 2% sodium bicarbonate solution (30 ml).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from methanol to obtain this compound as a yellow solid (3.10 g, 76% yield).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2',3'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | Solid | Not specified |
| This compound | C₈H₈O₃ | 152.15 | Yellow Solid | 97 - 98 |
Results and Discussion
The demethylation of 2',3'-dimethoxyacetophenone using boron tribromide provides a high yield of the desired this compound. The product can be characterized by its physical properties and spectroscopic data.
Characterization of this compound
-
Appearance: Yellow solid
-
Melting Point: 97-98 °C[4]
-
¹H NMR (300 MHz, CDCl₃) δ ppm: 2.61 (s, 3H), 6.77-7.05 (t, 1H), 7.02 (dd, 1H), 7.36 (dd, 1H).
Discussion of Demethylation Reagents
While boron tribromide is highly effective for this transformation, it is a corrosive and moisture-sensitive reagent that requires careful handling.[3][4][5][6][7] Aluminum chloride presents a less hazardous and more economical alternative.[1][2] AlCl₃ can be particularly effective for the selective demethylation of methoxy groups ortho to a carbonyl due to chelation. However, reactions with AlCl₃ often require higher temperatures and may be less efficient for substrates with multiple methoxy groups compared to the more potent BBr₃.[1] The choice of reagent will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations.
Safety Precautions
-
Boron tribromide is highly corrosive, toxic, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Aluminum chloride is also corrosive and reacts with moisture. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The reaction should be carried out under an inert atmosphere to prevent the decomposition of the reagent.
-
The quenching of the reaction is exothermic and should be performed slowly at low temperatures.
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents and Products
Caption: Logical relationship between reactants, reagents, and products.
References
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 7. WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers - Google Patents [patents.google.com]
Novel Synthetic Routes for 2',3'-Dihydroxyacetophenone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for novel methods of synthesizing 2',3'-dihydroxyacetophenone and its derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and fine chemicals. The methodologies presented herein focus on efficiency, regioselectivity, and green chemistry principles.
Introduction
This compound, also known as 3-acetylcatechol, is an aromatic ketone with a catechol moiety. The presence of adjacent hydroxyl groups and a reactive ketone function makes it a versatile building block for the synthesis of flavonoids, chalcones, and other heterocyclic compounds with potential therapeutic applications. Traditional synthetic methods often face challenges in regioselectivity and may employ harsh reaction conditions. This note explores modern approaches to overcome these limitations. Dihydroxyacetophenone derivatives have shown a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] Some derivatives have been investigated for their potential as enzyme inhibitors, such as phosphodiesterases, which are crucial in various intracellular signaling pathways.[4]
Synthetic Methodologies
Two primary synthetic strategies for obtaining dihydroxyacetophenone derivatives are the Friedel-Crafts acylation and the Fries rearrangement. The choice of starting material is crucial for achieving the desired isomeric product. For the synthesis of this compound, the logical precursor is pyrocatechol (catechol; 1,2-dihydroxybenzene).
Method 1: Direct Friedel-Crafts Acylation of Pyrocatechol
The direct acylation of pyrocatechol presents a straightforward approach to this compound. The regioselectivity of this reaction is a critical consideration, as the hydroxyl groups direct electrophilic substitution to the ortho and para positions. Acylation at the 4-position is generally favored, leading to the formation of 3',4'-dihydroxyacetophenone. To achieve acylation at the desired 3-position, careful selection of the Lewis acid catalyst and reaction conditions is necessary.
Method 2: Fries Rearrangement of Pyrocatechol Diacetate
The Fries rearrangement offers an alternative route, starting from the diacetate ester of pyrocatechol. This method can provide different regioselectivity compared to direct acylation and is a valuable strategy for synthesizing hydroxyaryl ketones. The reaction is typically catalyzed by a Lewis acid, which promotes the migration of an acyl group from the phenolic ester to the aromatic ring.
Method 3: Green Synthesis Approaches - Microwave-Assisted Acylation
To align with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) can be employed to accelerate reaction rates, improve yields, and reduce solvent usage. This technique has been successfully applied to the acylation of phenols and can be adapted for the synthesis of dihydroxyacetophenone derivatives.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for different methods of synthesizing dihydroxyacetophenone derivatives. Note that direct, high-yield synthesis of this compound is less commonly reported than for other isomers, hence data for related, representative reactions are included for comparison.
| Method | Starting Material | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Purity (%) | Reference |
| Proposed Friedel-Crafts | Pyrocatechol | Acetyl Chloride | AlCl₃, Nitrobenzene | This compound | ~40-50* | >95 | (inferred) |
| Friedel-Crafts | 4-(Chloroacetyl)catechol | - (Reduction) | Zinc dust, Acetic acid | 3',4'-Dihydroxyacetophenone | High | - | [5] |
| Microwave-Assisted | Phenols | Carboxylic Acids | ZnCl₂ on Al₂O₃, Solvent-free, Microwave irradiation | ortho-Acylated Phenols | 85-95 | - | [6] |
| Fries Rearrangement | Resorcinol Diacetate | - | AlCl₃ | 2',4'-Dihydroxyacetophenone | 60-70 | >98 | [4] |
*Yields for the direct acylation of pyrocatechol to the 2',3'-isomer are estimated based on typical regioselectivity patterns and may require optimization.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a proposed method for the synthesis of this compound from pyrocatechol based on established Friedel-Crafts procedures.
Materials:
-
Pyrocatechol (1,2-dihydroxybenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and nitrobenzene. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of pyrocatechol (1 equivalent) in nitrobenzene.
-
Slowly add the pyrocatechol solution to the stirred AlCl₃ suspension.
-
From the dropping funnel, add acetyl chloride (1 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0-5 °C and carefully quench the reaction by the slow addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with 2M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
Experimental Workflow: Friedel-Crafts Acylation of Pyrocatechol
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Modulation by Dihydroxyacetophenone Derivatives
Some dihydroxyacetophenone derivatives have been shown to modulate cellular signaling pathways, particularly those related to oxidative stress. For instance, 3',4'-dihydroxyacetophenone can attenuate oxidative stress-induced damage in human umbilical vein endothelial cells (HUVECs) by regulating the Nrf2/HO-1 pathway.[7] This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Modulation of the Nrf2/HO-1 signaling pathway.
References
- 1. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Antiproliferative Agents from 2',3'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential antiproliferative applications of compounds derived from 2',3'-dihydroxyacetophenone. While direct and extensive research on the antiproliferative properties of this compound derivatives is still an emerging field, this document outlines generalized synthetic protocols based on established methodologies for analogous compounds, particularly the synthesis of chalcones. Detailed experimental procedures and data for closely related compounds are presented to guide future research and development in this promising area.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of chalcone derivatives from various substituted acetophenones, such as dihydroxyacetophenones, allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This document focuses on the potential use of this compound as a starting material for the synthesis of new antiproliferative agents.
Data Presentation: Antiproliferative Activity of Analogous Dihydroxychalcone Derivatives
Due to a lack of extensive published data specifically on the antiproliferative activity of this compound derivatives, the following table summarizes the IC50 values for a series of chalcones derived from the closely related isomer, 2',4'-dihydroxyacetophenone. This data is presented to provide a comparative baseline for the expected potency of analogous 2',3'-dihydroxychalcones.
| Compound ID | Derivative of | R-group (Substituent on Benzaldehyde) | Cancer Cell Line | IC50 (µM) |
| 1 | 2',4'-Dihydroxyacetophenone | 4-Chloro | MCF-7 (Breast) | 8.4[1][2] |
| 2 | 2',4'-Dihydroxyacetophenone | 4-Chloro | PC-3 (Prostate) | 9.3[1][2] |
| 3 | 2',4'-Dihydroxyacetophenone | 4-Chloro | HT-29 (Colon) | 15.3[1][2] |
| 4 | 2',4'-Dihydroxyacetophenone | 3,4-Dichloro | MCF-7 (Breast) | 34.3[1][2] |
| 5 | 2',4'-Dihydroxyacetophenone | 3,4-Dichloro | PC-3 (Prostate) | 29.4[1][2] |
| 6 | 2',4'-Dihydroxyacetophenone | 3,4-Dichloro | HT-29 (Colon) | 36.3[1][2] |
Experimental Protocols
The following protocols are adapted from established literature for the synthesis of chalcones and the evaluation of their antiproliferative activity.
Protocol 1: Synthesis of 2',3'-Dihydroxychalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes using a base catalyst.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.
-
Add 1 equivalent of the desired substituted aromatic aldehyde to the solution and stir until all solids are dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a 40-50% aqueous solution of KOH or NaOH dropwise to the reaction mixture with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
For further purification, the crude chalcone can be recrystallized from a suitable solvent such as ethanol.
Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Synthesized chalcone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized chalcones in DMSO.
-
Prepare serial dilutions of the chalcone compounds in the complete medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the chalcone derivatives to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway
Caption: Potential mechanism of action for dihydroxychalcone derivatives.
Experimental Workflow
Caption: Workflow for synthesis and antiproliferative evaluation.
Logical Relationship
Caption: Logic for developing potent antiproliferative chalcones.
References
Application Notes and Protocols: 2',3'-Dihydroxyacetophenone in Opioid Receptor Agonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2',3'-dihydroxyacetophenone as a starting reagent for the synthesis of novel opioid receptor agonists. While specific, publicly documented synthetic routes originating from this particular precursor are not extensively detailed in the literature, its use as a reagent in the synthesis of opioid receptor agonists has been noted.[1][2] This document provides a representative synthetic protocol for a benzomorphan-based opioid agonist, leveraging established synthetic strategies in opioid chemistry.
The benzomorphan scaffold is a simplification of the morphine skeleton and has been a fruitful area of research for developing new analgesics.[3][4] The substitution pattern of this compound offers a unique opportunity to create novel analogs with potentially distinct opioid receptor subtype selectivity and pharmacological profiles. The phenolic hydroxyl groups are crucial for interaction with opioid receptors.[5]
Representative Synthetic Pathway: Synthesis of a 2',3'-Dihydroxybenzomorphan Analog
The following protocol outlines a plausible synthetic route to a novel benzomorphan analog starting from this compound. This multi-step synthesis involves the construction of the core bicyclic structure characteristic of benzomorphans.
Experimental Protocols
Step 1: Protection of Phenolic Hydroxyl Groups
To prevent unwanted side reactions, the hydroxyl groups of this compound are first protected, for example, as methoxy ethers.
-
Reaction: this compound is methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Stir the suspension vigorously and add dimethyl sulfate (2.5 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2',3'-dimethoxyacetophenone.
-
Step 2: Reductive Amination
The protected acetophenone undergoes reductive amination to introduce the nitrogen atom required for the benzomorphan core.
-
Reaction: 2',3'-Dimethoxyacetophenone is reacted with an appropriate amine (e.g., methylamine) under reducing conditions.
-
Procedure:
-
Dissolve 2',3'-dimethoxyacetophenone (1.0 eq) and methylamine hydrochloride (1.5 eq) in methanol.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with dilute HCl and then basify with NaOH.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to give the corresponding N-methyl amine.
-
Step 3: Cyclization to form the Benzomorphan Core
An intramolecular cyclization reaction is employed to construct the bicyclic benzomorphan skeleton. This can be achieved through an acid-catalyzed cyclization.
-
Reaction: The N-methyl amine derivative is treated with a strong acid to induce cyclization.
-
Procedure:
-
Treat the product from Step 2 with a mixture of hydrobromic acid and acetic acid.
-
Heat the mixture to reflux for 4-6 hours. This step also serves to deprotect the methoxy groups.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a strong base (e.g., ammonium hydroxide) and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the 2',3'-dihydroxybenzomorphan analog.
-
Step 4: N-Alkylation (Optional)
The secondary amine of the benzomorphan core can be further functionalized to modulate pharmacological activity. For instance, N-phenethyl substitution is known to enhance agonist activity at the µ-opioid receptor.
-
Reaction: The synthesized benzomorphan is reacted with an alkylating agent like phenethyl bromide.
-
Procedure:
-
Dissolve the benzomorphan analog (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base like potassium carbonate (2.0 eq) and phenethyl bromide (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 6-8 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purify the final product by column chromatography.
-
Data Presentation
Table 1: Representative Yields for Benzomorphan Synthesis
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Representative Yield (%) | Purity (%) |
| 1 | 2',3'-Dimethoxyacetophenone | This compound | 180.20 | 92 | >98 |
| 2 | N-(1-(2,3-dimethoxyphenyl)ethyl)-N-methylamine | 2',3'-Dimethoxyacetophenone | 209.28 | 75 | >95 |
| 3 | 8-hydroxy-6,9-dimethyl-6,7-benzomorphan | N-(1-(2,3-dimethoxyphenyl)ethyl)-N-methylamine | 219.30 | 60 | >98 |
| 4 | 8-hydroxy-6,9-dimethyl-3-(phenethyl)-6,7-benzomorphan | 8-hydroxy-6,9-dimethyl-6,7-benzomorphan | 323.46 | 70 | >99 |
Table 2: Opioid Receptor Binding Affinities of Representative Benzomorphan Agonists
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Pentazocine | 20 | 3000 | 4 |
| Phenazocine | 0.2 | 8.7 | 1.8 |
| (-)-Metazocine | 2.1 | 1300 | 1.5 |
Note: Data for known benzomorphan derivatives are provided for context. The binding affinities of the novel 2',3'-dihydroxybenzomorphan analog would need to be determined experimentally.
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.[1][6][7] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][7]
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
Applications of 2',3'-Dihydroxyacetophenone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dihydroxyacetophenone, also known as 3-acetylcatechol, is a versatile aromatic ketone that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two adjacent hydroxyl groups on the aromatic ring, imparts distinct reactivity and provides a scaffold for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, flavonoids, and other heterocyclic compounds with potential therapeutic applications.
Core Applications
The primary applications of this compound in organic synthesis revolve around its utility as a precursor for:
-
Chalcones: These are α,β-unsaturated ketones that form the backbone of many flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
-
Flavonoids: This large class of polyphenolic natural products is synthesized through the cyclization of chalcones and is known for its significant health benefits.
-
Other Heterocyclic Derivatives: The reactive functional groups of this compound allow for its incorporation into various heterocyclic systems, leading to novel compounds with potential pharmacological value.
Synthesis of 2',3'-Dihydroxychalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde. In the case of this compound, this reaction leads to the formation of 2',3'-dihydroxychalcones.
General Reaction Scheme:
Caption: General scheme for the Claisen-Schmidt condensation.
Experimental Protocol: Base-Catalyzed Synthesis of a 2',3'-Dihydroxychalcone
This protocol provides a general method for the synthesis of a 2',3'-dihydroxychalcone.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Distilled water
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in a minimal amount of 95% ethanol with stirring at room temperature.
-
Prepare a solution of potassium hydroxide (2.0 eq.) in a small amount of water and add it dropwise to the flask containing the reactants.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 10% HCl until the pH is acidic (pH ~2-3), which will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2',3'-dihydroxychalcone.
Quantitative Data: Synthesis of 2',3'-Dihydroxychalcones
| Entry | Substituted Benzaldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2',3'-Dihydroxychalcone | 85 | [1] |
| 2 | 4-Chlorobenzaldehyde | 4-Chloro-2',3'-dihydroxychalcone | 82 | [1] |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxy-2',3'-dihydroxychalcone | 88 | [1] |
Synthesis of Flavones from 2',3'-Dihydroxychalcones
Flavones, a major class of flavonoids, can be synthesized from 2'-hydroxychalcones through oxidative cyclization. Various reagents can be employed for this transformation.
General Reaction Scheme:
Caption: Oxidative cyclization of a 2',3'-dihydroxychalcone to a flavone.
Experimental Protocol: Oxidative Cyclization using Iodine in DMSO
This protocol describes a common method for the synthesis of flavones from 2'-hydroxychalcones.
Materials:
-
2',3'-Dihydroxychalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium thiosulfate solution
Procedure:
-
Dissolve the 2',3'-dihydroxychalcone (1.0 eq.) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (0.1 eq.) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude flavone can be purified by recrystallization or column chromatography.
Quantitative Data: Synthesis of Flavones
| Entry | Starting Chalcone | Product | Yield (%) | Reference |
| 1 | 2',3'-Dihydroxychalcone | 7,8-Dihydroxyflavone | 75-85 | [2] |
Synthesis of Other Bioactive Derivatives
This compound can also be utilized in the synthesis of other heterocyclic compounds with potential biological activities. For instance, it can be a precursor for the synthesis of dihydroxyacetophenone-diazine derivatives, which have shown antimicrobial and antitumor activities.[3][4]
Experimental Workflow for the Synthesis of Dihydroxyacetophenone-Diazine Derivatives
Caption: Workflow for the synthesis and evaluation of dihydroxyacetophenone-diazine derivatives.
Antimicrobial Activity of Dihydroxyacetophenone Derivatives
Certain derivatives of dihydroxyacetophenone have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Brominated Dihydroxyacetophenone-Diazine | Pseudomonas aeruginosa | 125 | [3] |
| Brominated Dihydroxyacetophenone-Diazine | Staphylococcus aureus | 62.5 | [3] |
| Brominated Dihydroxyacetophenone-Diazine | Candida albicans | 250 | [3] |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis, providing access to a diverse range of biologically active compounds. The protocols and data presented herein offer a foundation for researchers and drug development professionals to explore the synthetic potential of this compound in the discovery of novel therapeutic agents. The straightforward synthesis of chalcones and their subsequent conversion to flavonoids, along with the potential to create other unique heterocyclic structures, underscores the importance of this compound in medicinal chemistry.
References
- 1. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2',3'-Dihydroxyacetophenone via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fries rearrangement is a robust organic reaction that converts phenolic esters to hydroxy aryl ketones through the action of a Lewis acid catalyst. This rearrangement is of significant industrial and pharmaceutical interest for the synthesis of various substituted phenols, which are key intermediates in the production of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals. This document provides a detailed protocol for the synthesis of 2',3'-dihydroxyacetophenone, a valuable building block in medicinal chemistry, utilizing the Fries rearrangement of catechol diacetate. The protocol is adapted from established procedures for similar catechol derivatives.
The reaction proceeds through the formation of an acylium ion intermediate generated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the ester's carbonyl oxygen.[1][2] This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the phenolic ring. The regioselectivity of this substitution (ortho vs. para) is influenced by reaction conditions such as temperature and solvent polarity.[1][3] Generally, higher temperatures favor the formation of the ortho isomer, which is the desired outcome for the synthesis of this compound.[1][2] It is noteworthy that in the case of catechol diesters, the Fries rearrangement typically yields a mono-acylated product, with the loss of one acyl group.[4]
Experimental Protocols
This section details the necessary experimental procedures, from the preparation of the starting material to the synthesis and purification of the final product.
Part 1: Synthesis of Catechol Diacetate (Starting Material)
Objective: To prepare the catechol diacetate precursor required for the Fries rearrangement.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a fume hood, dissolve catechol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the flask in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude catechol diacetate.
-
The crude product can be used directly in the next step or purified further by vacuum distillation if necessary.
Part 2: Fries Rearrangement for the Synthesis of this compound
Objective: To synthesize this compound via the Lewis acid-catalyzed rearrangement of catechol diacetate. This protocol is adapted from the procedure for the ortho Fries rearrangement of 3-methylcatechol diacetate.[5]
Materials:
-
Catechol diacetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dilute hydrochloric acid
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate
-
Petroleum ether (for recrystallization)
-
Round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, thoroughly mix finely powdered catechol diacetate and ground anhydrous aluminum chloride. Note: This reaction is moisture-sensitive; ensure all glassware is dry.
-
Heat the mixture to 90°C for 5 minutes with stirring.
-
Rapidly increase the temperature to 120°C and maintain it for 25-30 minutes. Careful temperature control is crucial to favor the formation of the ortho isomer.[5]
-
After the reaction time, allow the resulting solid to cool to room temperature.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid under cooling in an ice bath.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from petroleum ether to yield this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for the Fries rearrangement of a substituted catechol diacetate, which serves as a model for the synthesis of this compound.
| Starting Material | Lewis Acid (mol. equiv.) | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |
| 3-Methylcatechol diacetate | AlCl₃ (1.0) | 90 then 120 | 5 then 25 | 2',3'-Dihydroxy-4'-methylacetophenone | 18 | [5] |
Visualizations
Reaction Pathway for the Synthesis of this compound
The following diagram illustrates the two-step synthesis pathway from catechol to this compound.
Experimental Workflow for Fries Rearrangement
This diagram outlines the key steps in the experimental procedure for the Fries rearrangement of catechol diacetate.
References
Application Notes and Protocols for the Spectroscopic Analysis of 2',3'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and data for the spectroscopic analysis of 2',3'-Dihydroxyacetophenone (IUPAC Name: 1-(2,3-dihydroxyphenyl)ethanone), a key aromatic ketone intermediate. The following sections outline the methodologies for analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, complete with expected data and procedural workflows.
Compound Information
This compound is an aromatic ketone and a member of the catechol family.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dihydroxyphenyl)ethanone | PubChem[2] |
| Synonyms | 3-Acetylcatechol, 3-Acetyl-1,2-benzenediol | ChemicalBook, PubChem[2][3] |
| CAS Number | 13494-10-5 | PubChem[2] |
| Molecular Formula | C₈H₈O₃ | PubChem[2] |
| Molecular Weight | 152.15 g/mol | PubChem[2] |
| Physical Description | Solid, yellow needles or crystals | PubChem[2] |
| Melting Point | 97 - 98 °C | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR Spectral Data
The proton NMR spectrum provides details on the number, environment, and connectivity of hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 7.36 | dd | 1H | Aromatic Proton | ChemicalBook[3] |
| 7.02 | dd | 1H | Aromatic Proton | ChemicalBook[3] |
| 6.77-7.05 | t | 1H | Aromatic Proton | ChemicalBook[3] |
| 2.61 | s | 3H | Methyl Protons (-COCH₃) | ChemicalBook[3] |
| Solvent: CDCl₃, Instrument Frequency: 300 MHz |
¹³C NMR Spectral Data
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
Securely cap and label the NMR tube.
-
-
Instrumental Analysis:
-
Record spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment with a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to enhance the signal and simplify the spectrum. A longer relaxation delay and an increased number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns.
GC-MS Spectral Data
The following data corresponds to the major fragments observed under Electron Ionization (EI).
| Mass-to-Charge (m/z) | Relative Intensity (%) | Interpretation | Source |
| 152.0 | 72.41 | [M]⁺ (Molecular Ion) | PubChem[2] |
| 137.0 | 99.99 | [M-CH₃]⁺ (Loss of methyl group) | PubChem[2] |
| 109.0 | 8.81 | [M-CH₃-CO]⁺ | PubChem[2] |
| 81.0 | 15.48 | Further fragmentation | PubChem[2] |
| 43.0 | 9.07 | [CH₃CO]⁺ (Acetyl cation) | PubChem[2] |
| Instrument: HITACHI M-80, Ionization: EI-B |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
Instrumental Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC) inlet.
-
The GC separates the analyte from the solvent and any impurities. A typical column could be a nonpolar capillary column (e.g., HP-5MS).
-
The separated analyte elutes from the GC column and enters the ion source of the Mass Spectrometer.
-
Ionize the gaseous molecules using a standard high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detect the separated ions to generate a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying the m/z values of major fragment ions.
-
Correlate the observed fragments with the known structure of this compound to confirm its identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
FT-IR Spectral Data
While a specific spectrum with peak values for this compound is not provided in public databases, an ATR-IR spectrum is known to exist.[2] The expected characteristic absorption bands based on its functional groups are listed below.
| Wavenumber (cm⁻¹) Range | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenolic, H-bonded) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Weak | C-H Stretch (Methyl) |
| ~1650 | Strong | C=O Stretch (Ketone, conjugated) |
| 1600 - 1475 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1450 | Medium | C-H Bend (Methyl) |
| 1300 - 1000 | Strong | C-O Stretch (Phenolic) |
| Assignments are based on standard IR correlation tables. |
Experimental Protocol for FT-IR (ATR) Analysis
The Attenuated Total Reflectance (ATR) technique is ideal for analyzing solid samples directly.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean.
-
Record a background spectrum of the empty ATR setup to account for atmospheric and instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The final spectrum is automatically ratioed against the background spectrum and presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
References
Application Notes and Protocols: The Use of 2',3'-Dihydroxyacetophenone in the Synthesis of Novel Anticoagulants
Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of medicinal chemistry and anticoagulant drug development. As of the date of this document, there is a lack of specific published research on the direct use of 2',3'-dihydroxyacetophenone for the synthesis of novel anticoagulants. The synthetic pathways and experimental data presented herein are illustrative and intended to serve as a foundational framework for researchers exploring this area.
Introduction
The quest for safer and more effective anticoagulant therapies is a continuous effort in cardiovascular medicine. Traditional anticoagulants, such as warfarin, a coumarin derivative, function by inhibiting the vitamin K epoxide reductase complex, thereby interfering with the synthesis of clotting factors II, VII, IX, and X. The synthesis of warfarin often utilizes 2-hydroxyacetophenone as a starting material. While effective, these vitamin K antagonists (VKAs) have limitations, including a narrow therapeutic window and numerous drug-drug interactions.
This document explores the potential of this compound as a novel starting material for the synthesis of new anticoagulant agents. The presence of two hydroxyl groups on the phenyl ring offers unique opportunities for chemical modification and the potential for developing compounds with novel mechanisms of action or improved pharmacological profiles. This application note provides a hypothetical synthetic protocol for a coumarin-based anticoagulant derived from this compound and outlines standard experimental procedures for evaluating its anticoagulant efficacy.
Hypothetical Synthesis of a Novel Anticoagulant from this compound
The proposed synthesis adapts the well-established Perkin reaction for coumarin synthesis, followed by a Michael addition, a common strategy for elaborating the coumarin core into warfarin-like structures.
Protocol 1: Synthesis of 7,8-dihydroxy-4-phenylcoumarin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), phenylacetic acid (1.2 equivalents), and acetic anhydride (3 equivalents).
-
Addition of Catalyst: Slowly add triethylamine (2 equivalents) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux at 140°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and by-products.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7,8-dihydroxy-4-phenylcoumarin.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Novel Warfarin-like Anticoagulant
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve the synthesized 7,8-dihydroxy-4-phenylcoumarin (1 equivalent) and benzalacetone (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyridine, to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filtration and Washing: Collect the precipitate by filtration and wash with water to remove the catalyst and any remaining acid.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final novel anticoagulant compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Experimental Protocols for Anticoagulant Activity Assessment
The following are standard in vitro assays to determine the anticoagulant properties of newly synthesized compounds.
Protocol 3: Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable buffer.
-
Plasma Incubation: Add the test compound solutions to pooled normal human plasma and incubate at 37°C for a specified time (e.g., 3 minutes).
-
Initiation of Clotting: Add a commercial thromboplastin reagent (containing tissue factor and calcium) to the plasma-compound mixture.
-
Clotting Time Measurement: Measure the time taken for clot formation using a coagulometer.
-
Data Analysis: Compare the clotting times of the test compound-treated plasma to a vehicle control. An increase in PT indicates anticoagulant activity.
Protocol 4: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Sample Preparation: Prepare a range of concentrations of the novel synthesized compound.
-
Plasma Incubation: Mix the test compound with pooled normal human plasma and a partial thromboplastin reagent (containing a contact activator and phospholipids) and incubate at 37°C for a defined period (e.g., 5 minutes).
-
Initiation of Clotting: Add calcium chloride solution to initiate the clotting cascade.
-
Clotting Time Measurement: Record the time to clot formation using a coagulometer.
-
Data Analysis: A prolongation of the aPTT in the presence of the test compound compared to the control indicates anticoagulant activity.
Data Presentation
The following tables present hypothetical data for a series of novel anticoagulants derived from this compound, illustrating how quantitative results can be structured for clear comparison.
Table 1: In Vitro Anticoagulant Activity of Hypothetical Compounds
| Compound ID | PT (seconds) at 10 µM | aPTT (seconds) at 10 µM |
| Vehicle Control | 12.5 ± 0.8 | 30.2 ± 1.5 |
| Warfarin | 25.1 ± 1.2 | 35.8 ± 2.1 |
| DHAP-AC-01 | 18.9 ± 1.1 | 45.3 ± 2.5 |
| DHAP-AC-02 | 22.4 ± 1.5 | 52.1 ± 3.0 |
| DHAP-AC-03 | 15.2 ± 0.9 | 38.6 ± 1.8 |
Data are presented as mean ± standard deviation.
Table 2: Inhibitory Activity against Coagulation Factors
| Compound ID | Factor Xa IC₅₀ (µM) | Thrombin (Factor IIa) IC₅₀ (µM) |
| Rivaroxaban | 0.015 | >10 |
| Dabigatran | >10 | 0.011 |
| DHAP-AC-01 | 1.2 | 5.8 |
| DHAP-AC-02 | 0.8 | 3.1 |
| DHAP-AC-03 | 7.5 | >10 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a simplified representation of the coagulation cascade, which is the target of anticoagulant drugs.
Caption: Hypothetical synthetic workflow for a novel anticoagulant.
Caption: Simplified diagram of the coagulation cascade.
Conclusion
While the direct synthesis of novel anticoagulants from this compound is not yet established in the scientific literature, the structural similarity of this starting material to precursors of known anticoagulants suggests its potential as a valuable building block in medicinal chemistry. The provided hypothetical protocols and assays offer a roadmap for researchers to explore this promising area. Further investigation is warranted to synthesize and evaluate the anticoagulant properties of this compound derivatives, which may lead to the discovery of a new generation of anticoagulant drugs.
Application Notes and Protocols: Microwave and Ultrasound-Assisted Synthesis of Dihydroxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dihydroxyacetophenone derivatives utilizing microwave (MW) and ultrasound (US) assistance. These methods offer significant advantages over conventional thermal heating (TH), aligning with the principles of green chemistry by reducing reaction times, solvent consumption, and energy usage while often improving yields.
Introduction
Dihydroxyacetophenone and its derivatives are important precursors and intermediates in the synthesis of various biologically active compounds and pharmaceuticals.[1] Traditional synthesis methods often require long reaction times, high temperatures, and the use of large quantities of solvents. Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis to overcome these limitations.[2][3]
Microwave-assisted synthesis utilizes the ability of polar molecules to align with a rapidly changing electric field, generating heat volumetrically and efficiently.[4][5] This direct energy transfer to the reacting molecules can lead to dramatic accelerations in reaction rates.[2][6] Ultrasound-assisted synthesis, or sonochemistry, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[3][7] This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reactions.[3][8]
These application notes provide a comparative study of MW, US, and conventional heating methods for key reactions in the derivatization of dihydroxyacetophenones, including O-alkylation and α-bromination.[9]
Data Presentation: Reaction Performance Comparison
The following tables summarize the quantitative data for the synthesis of dihydroxyacetophenone derivatives, comparing conventional thermal heating (TH), microwave (MW), and ultrasound (US) methods. The data is primarily based on studies involving the O-alkylation and α-bromination of various dihydroxyacetophenone isomers.
Table 1: O-Alkylation of 2,4-Dihydroxyacetophenone with Propargyl Bromide
| Method | Temperature (°C) / Power (W) | Time | Yield (%) |
| TH | 60 | 24 h | 85 |
| MW | 150 W | 10 min | 95 |
| US | 60 | 2 h | 98 |
Table 2: O-Alkylation of 2,5-Dihydroxyacetophenone with Propargyl Bromide
| Method | Temperature (°C) / Power (W) | Time | Yield (%) |
| TH | 60 | 48 h | 80 |
| MW | 150 W | 15 min | 90 |
| US | 60 | 3 h | 96 |
Table 3: α-Bromination of 2,5-Bis(propargyloxy)acetophenone
| Method | Temperature (°C) / Power (W) | Catalyst | Time | Yield (%) |
| TH | 25 | Montmorillonite K10 | 24 h | 75 |
| US | 25 | Montmorillonite K10 | 1 h | 95 |
(Data synthesized from a study on the ultrasound and microwave-assisted synthesis of dihydroxyacetophenone derivatives.[9])
Experimental Protocols
The following are detailed methodologies for key experiments. Researchers should adapt these protocols based on their specific substrates and available equipment.
Protocol 1: General Procedure for Ultrasound-Assisted O-Alkylation of Dihydroxyacetophenone
-
Reactant Preparation: In a suitable round-bottom flask, dissolve 1 equivalent of the dihydroxyacetophenone isomer in an appropriate solvent (e.g., acetone).
-
Addition of Reagents: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) and 2.2 equivalents of the desired alkylating agent (e.g., propargyl bromide).
-
Ultrasound Irradiation: Place the flask in an ultrasound cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Reaction Conditions: Irradiate the mixture at a specified temperature (e.g., 60°C) for the time indicated in the data tables (e.g., 2-3 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the solid K₂CO₃ and wash it with the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent like dichloromethane. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the final product by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted O-Alkylation of Dihydroxyacetophenone
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine 1 equivalent of the dihydroxyacetophenone isomer with an appropriate solvent (e.g., acetone).
-
Addition of Reagents: Add 2.5 equivalents of anhydrous K₂CO₃ and 2.2 equivalents of the alkylating agent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor.
-
Reaction Conditions: Irradiate the mixture at a specified power (e.g., 150 W) for the required time (e.g., 10-15 minutes), maintaining a constant temperature if possible.
-
Monitoring: Monitor the reaction progress by TLC after cooling the reaction mixture.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Protocol 3: Ultrasound-Assisted α-Bromination of an O-Alkylated Dihydroxyacetophenone Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the O-alkylated dihydroxyacetophenone derivative in a solvent mixture (e.g., chloroform/ethyl acetate).
-
Catalyst and Reagent Addition: Add a catalytic amount of a heterogeneous catalyst like Montmorillonite K10 clay, followed by 1.1 equivalents of copper(II) bromide (CuBr₂).
-
Ultrasound Irradiation: Place the flask in an ultrasound cleaning bath.
-
Reaction Conditions: Irradiate the heterogeneous mixture at room temperature (25°C) for the specified time (e.g., 1 hour).[10]
-
Monitoring: Track the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the catalyst and CuBr₂. Wash the solid residue with the solvent.
-
Purification: Evaporate the solvent from the filtrate. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-brominated product.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway involving dihydroxyacetophenone derivatives.
Caption: General experimental workflow for the synthesis and purification.
Caption: Dihydroxyacetophenone derivatives can activate the Nrf2/HO-1 pathway.[11]
References
- 1. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound and microwave assisted synthesis of dihydroxyacetophenone derivatives with or without 1,2-diazine skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2',3'-Dihydroxyacetophenone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 2',3'-Dihydroxyacetophenone and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Q1: Low or no yield of the desired this compound derivative.
Possible Causes & Solutions:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Ensure the catalyst is anhydrous and handled under inert atmosphere (e.g., nitrogen or argon). Use freshly opened reagents or dry them before use.
-
Insufficient Catalyst: In reactions like the Fries rearrangement, the Lewis acid complexes with both the starting material and the product, necessitating more than stoichiometric amounts. Consider increasing the molar ratio of the Lewis acid.
-
Inappropriate Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity. For the Fries rearrangement, higher temperatures (often >160°C) favor the formation of the ortho-isomer. Low temperatures may lead to incomplete reaction or favor the para-isomer.
-
Poor Quality Starting Materials: Ensure the purity of your starting materials, such as catechol, pyrogallol, or their acylated precursors. Impurities can interfere with the reaction and lead to side products.
-
Substrate Decomposition: Polyhydroxylated phenols are susceptible to oxidation and decomposition, especially at high temperatures or in the presence of strong acids. Running the reaction under an inert atmosphere and for an optimized duration can mitigate this.
Q2: Formation of undesired isomers (e.g., 2',4'- or 3',4'-dihydroxyacetophenone).
Possible Causes & Solutions:
-
Incorrect Reaction Temperature: In the Fries rearrangement, temperature is a critical factor for regioselectivity. Lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents often favor the ortho-product in the Fries rearrangement.
-
Steric Hindrance: The position of substituents on the aromatic ring can direct the incoming acyl group. In some cases, steric hindrance may favor the formation of a thermodynamically more stable, but undesired, isomer.
Q3: Difficulty in demethylating a methoxy-substituted precursor.
Possible Causes & Solutions:
-
Ineffective Demethylating Agent: Not all demethylating agents are equally effective for all substrates. For hindered or electron-rich systems, stronger agents like boron tribromide (BBr₃) may be necessary. Other options include aluminum chloride (AlCl₃) or hydrobromic acid (HBr).
-
Incomplete Reaction: The reaction time and temperature may be insufficient for complete demethylation. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Side Reactions: Harsh demethylation conditions can lead to side reactions or decomposition of the desired product. Careful control of the reaction temperature and dropwise addition of the reagent can minimize these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic routes can be employed:
-
Fries Rearrangement: This reaction involves the rearrangement of an aryl acetate (e.g., catechol monoacetate) to a hydroxyaryl ketone using a Lewis acid catalyst.
-
Friedel-Crafts Acylation: Direct acylation of a protected catechol or pyrogallol derivative, followed by deprotection.
-
Demethylation: Starting from a readily available methoxy-substituted acetophenone (e.g., 2',3'-dimethoxyacetophenone) and cleaving the ether bonds to reveal the hydroxyl groups.[1]
-
Houben-Hoesch Reaction: This reaction uses a nitrile and an activated phenol in the presence of a Lewis acid and HCl to form a ketone.
Q2: How can I selectively protect the hydroxyl groups of catechol or pyrogallol?
A2: Selective protection is crucial to avoid unwanted side reactions. Common strategies include:
-
Formation of Cyclic Acetals or Ketals: Using reagents like dichlorodiphenylmethane to protect adjacent hydroxyl groups.
-
Silyl Ethers: Using silyl chlorides (e.g., TBDMSCl) to protect one or more hydroxyl groups. The selectivity can often be controlled by the reaction conditions.
-
Benzylation: Using benzyl halides to form benzyl ethers, which are stable under many reaction conditions and can be removed by hydrogenolysis.
Q3: What is the best method to purify this compound derivatives?
A3: Purification methods depend on the properties of the specific derivative. Common techniques include:
-
Recrystallization: This is often an effective method for obtaining highly pure crystalline products.
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired product from isomers and other impurities. The choice of eluent system is critical for good separation.
-
Distillation: For derivatives that are liquids or have a low melting point, distillation under reduced pressure can be an effective purification method.
Data Presentation
Table 1: Comparison of Demethylation Conditions for 2',3'-Dimethoxyacetophenone
| Reagent | Solvent | Temperature | Time | Yield of this compound | Reference |
| Boron Tribromide (BBr₃) | Dichloromethane | -70°C to Room Temp. | 2.5 hours | 76% | [1] |
Experimental Protocols
Protocol 1: Demethylation of 2',3'-Dimethoxyacetophenone to this compound [1]
Materials:
-
2',3'-Dimethoxyacetophenone
-
Boron tribromide (1M solution in dichloromethane)
-
Dichloromethane (anhydrous)
-
Methanol
-
Ethyl acetate
-
2% Sodium bicarbonate solution
Procedure:
-
To a solution of 2',3'-dimethoxyacetophenone (4.85 g, 26.9 mmol) in anhydrous dichloromethane (100 ml), add a 1M solution of boron tribromide in dichloromethane (68 ml) dropwise at -70°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
After the reaction is complete (monitor by TLC), cool the mixture and quench by the slow addition of methanol (70 ml).
-
Continue stirring for 1 hour.
-
Evaporate the reaction mixture to dryness.
-
Dissolve the residue in ethyl acetate (250 ml) and wash with 2% sodium bicarbonate solution (30 ml).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield this compound as a yellow solid.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Simplified mechanism of the Fries rearrangement showing temperature influence on regioselectivity.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 2',3'-Dihydroxyacetophenone via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2',3'-dihydroxyacetophenone by recrystallization. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. This protocol is based on established laboratory techniques and findings from the synthesis of the compound where methanol crystallization is specified as the purification method.
Objective: To purify crude this compound to a high degree of purity by removing impurities.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stirring bar and magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Methanol is a confirmed suitable solvent for the recrystallization of this compound. It effectively dissolves the compound when hot and allows for good crystal recovery upon cooling.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture while stirring to facilitate dissolution.
-
Continue to add small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present after the dissolution step, a hot filtration should be performed.
-
Preheat a second Erlenmeyer flask and a gravity funnel.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove any solid impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. Pure this compound has a reported melting point of 198-200°C.[1] A sharp melting point range close to the literature value indicates high purity.
-
Data Presentation
| Solvent | Temperature (K) | Molar Fraction Solubility (x) | Solubility ( g/100g of Solvent) |
| Methanol | 293.15 | 0.0887 | 37.64 |
| 298.15 | 0.1032 | 44.92 | |
| 303.15 | 0.1198 | 53.63 | |
| 308.15 | 0.1389 | 64.21 | |
| 313.15 | 0.1611 | 77.42 | |
| 318.15 | 0.1868 | 94.24 | |
| 323.15 | 0.2168 | 115.96 | |
| 328.15 | 0.2519 | 144.63 | |
| 333.15 | 0.2929 | 183.13 | |
| Ethanol | 293.15 | 0.0768 | 27.02 |
| 298.15 | 0.0889 | 31.95 | |
| 303.15 | 0.1028 | 37.81 | |
| 308.15 | 0.1189 | 44.89 | |
| 313.15 | 0.1374 | 53.56 | |
| 318.15 | 0.1588 | 64.33 | |
| 323.15 | 0.1836 | 77.92 | |
| 328.15 | 0.2123 | 95.34 | |
| 333.15 | 0.2456 | 118.14 | |
| Water | 293.15 | 0.0011 | 0.93 |
| 298.15 | 0.0013 | 1.10 | |
| 303.15 | 0.0015 | 1.28 | |
| 308.15 | 0.0018 | 1.53 | |
| 313.15 | 0.0021 | 1.80 | |
| 318.15 | 0.0025 | 2.14 | |
| 323.15 | 0.0030 | 2.57 | |
| 328.15 | 0.0035 | 3.03 | |
| 333.15 | 0.0042 | 3.65 |
Data for 2',4'-dihydroxyacetophenone is sourced from a study by Zhang et al. (2022).
Troubleshooting Guides
This section addresses common issues that may arise during the recrystallization of this compound.
Problem: The compound does not dissolve.
-
Possible Cause: Insufficient solvent or the solvent is not hot enough.
-
Solution: Add more solvent in small increments, ensuring it is at or near its boiling point. Be patient, as dissolution may take some time.
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.
-
Solution:
-
Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.
-
If available, add a seed crystal of pure this compound to the cooled solution.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool more slowly. Placing the flask in an insulated container can help.
-
Problem: The recovered crystals are colored.
-
Possible Cause: Presence of colored impurities. For phenolic compounds, this can sometimes be exacerbated by the use of activated charcoal, which can contain ferric ions that form colored complexes.
-
Solution:
-
Crucially, avoid using activated charcoal for decolorizing this compound or other phenolic compounds.
-
If the crude material is highly colored, a preliminary purification step such as column chromatography may be necessary before recrystallization.
-
Ensure that the glassware is scrupulously clean to avoid introducing impurities.
-
Problem: Low recovery of the purified product.
-
Possible Cause:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
Washing the crystals with solvent that is not ice-cold.
-
The compound has significant solubility in the cold solvent.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary for complete dissolution.
-
Ensure the filtration apparatus is hot during hot filtration to prevent the product from crystallizing on the filter paper.
-
Always use ice-cold solvent to wash the final crystals.
-
To recover more product, the filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Methanol has been shown to be an effective solvent for the recrystallization of this compound.[1] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to ensure good recovery.
Q2: Why is slow cooling important during recrystallization?
A2: Slow cooling allows for the formation of a well-ordered crystal lattice, which tends to exclude impurity molecules. Rapid cooling can trap impurities within the crystals, leading to a less pure product.
Q3: Can I use a mixture of solvents for recrystallization?
A3: Yes, a mixed solvent system can be used if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it is clear and cooled slowly to induce crystallization. For this compound, a mixture of ethanol and water could potentially be a suitable mixed solvent system, given its moderate solubility in ethanol.
Q4: How can I be sure my purified product is pure?
A4: The purity of the recrystallized this compound can be assessed by its melting point. A sharp melting point range that is close to the literature value (198-200°C) is a good indicator of high purity.[1] Other analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity analysis.
Q5: What are the safety precautions I should take during recrystallization?
A5: Always work in a well-ventilated fume hood, especially when using flammable organic solvents like methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating flammable solvents; use a heating mantle or a steam bath instead of an open flame.
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a decision-making process for troubleshooting common issues.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Overcoming steric hindrance in the Fries rearrangement of substituted acetophenones.
Welcome to the technical support center for the Fries rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of hydroxyaryl ketones, particularly when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it challenging with substituted acetophenones?
The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions.[1] Steric hindrance, which occurs when bulky substituent groups on the acetophenone precursor impede the approach of the acyl group to the aromatic ring, can significantly lower the chemical yield.[2]
Q2: My reaction with a sterically hindered substrate (e.g., a 2,6-disubstituted phenyl acetate) is giving a very low yield. What are the first things I should check?
Low yields with sterically hindered substrates are a common issue. Here are the primary factors to investigate:
-
Anhydrous Conditions : The Lewis acids typically used (e.g., AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents and reagents are anhydrous.
-
Catalyst Choice and Stoichiometry : Traditional Lewis acids like AlCl₃ may not be optimal for hindered substrates. Consider alternative catalysts (see Troubleshooting Guide below). Also, ensure you are using a sufficient amount of the catalyst, as it complexes with both the starting material and the product.[2]
-
Reaction Temperature : Temperature plays a critical role in the Fries rearrangement. Higher temperatures (above 160°C) generally favor the formation of the ortho product, which might be necessary if the para position is blocked.[3] However, excessively high temperatures can lead to decomposition and charring.
Q3: How can I control the regioselectivity (ortho vs. para product)?
The ratio of ortho to para isomers is influenced by several factors:
-
Temperature : Lower temperatures (e.g., <60°C) tend to favor the para product (kinetic control), while higher temperatures (e.g., >160°C) favor the more thermodynamically stable ortho product.[3]
-
Solvent : Non-polar solvents tend to favor the formation of the ortho product. As solvent polarity increases, the proportion of the para product also increases.
-
Catalyst : The choice of Lewis acid can also influence the ortho/para ratio.
Q4: Are there alternatives to the classical Lewis acid-catalyzed Fries rearrangement for sterically hindered substrates?
Yes, several alternative methods can be more effective for bulky substrates:
-
Photo-Fries Rearrangement : This method uses UV light to induce the rearrangement via a radical mechanism and does not require a catalyst.[1][4] It can be effective even with deactivating groups on the aromatic ring, although yields can sometimes be low in a laboratory setting.[1]
-
Anionic Fries Rearrangement : This reaction involves the use of a strong base (like LDA or s-BuLi/TMEDA) to facilitate an ortho-selective acyl migration.[5][6][7] It is particularly useful for producing ortho-hydroxycarbonyl compounds.[6][7] For sterically hindered substrates, s-BuLi/TMEDA at low temperatures (-90°C) has been shown to be effective.[5]
-
Solid Acid Catalysts : Heterogeneous catalysts like zeolites can be used. For bulky substrates, zeolites with larger pore sizes (such as FAU-type) may be more effective.[8] Beta zeolites have shown good performance in the rearrangement of substituted phenyl acetates like dimethylphenyl acetates.[8][9]
-
Brønsted Acids : Strong acids like methanesulfonic acid (MSA), sometimes combined with methanesulfonic anhydride to ensure anhydrous conditions, can effectively mediate the rearrangement and are often more environmentally friendly than traditional Lewis acids.[10][11]
Troubleshooting Guide for Sterically Hindered Substrates
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Catalyst Activity : The chosen Lewis acid is not strong enough or is being deactivated. 2. Steric Hindrance : The bulky nature of the substrate is preventing the reaction. 3. Moisture : Water is deactivating the catalyst. | 1. Switch to a stronger Lewis acid or consider alternative methods like the Anionic or Photo-Fries rearrangement. For solid catalysts like zeolites, ensure they are properly activated at high temperatures. 2. Increase the reaction temperature. For zeolite catalysts, opt for one with a larger pore size (e.g., FAU-type zeolites).[8] 3. Ensure all reagents, solvents, and glassware are rigorously dried. Handle hygroscopic catalysts under an inert atmosphere. |
| Formation of Phenol Byproduct | Cleavage of the ester bond is competing with the rearrangement. This can be exacerbated by the presence of water. | 1. Ensure strictly anhydrous conditions. 2. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize side reactions. |
| Charring/Decomposition of Starting Material | The reaction temperature is too high, or the substrate is sensitive to the strong Lewis acid catalyst. | 1. Reduce the reaction temperature and increase the reaction time. 2. Use a high-boiling point solvent for better temperature control. 3. Consider a milder catalyst, such as zinc powder or certain metal triflates. |
| Poor Regioselectivity | Reaction conditions are not optimized for the desired isomer. | 1. For the ortho product, use higher temperatures and a non-polar solvent. 2. For the para product, use lower temperatures and a more polar solvent. |
| Difficulty with Product Isolation | The product forms a stable complex with the Lewis acid catalyst. | During workup, ensure the reaction mixture is poured into a mixture of ice and concentrated acid (like HCl) to effectively break down the aluminum chloride complex. |
Quantitative Data Summary
The following table summarizes yields for the Fries rearrangement of various substituted phenyl acetates under different catalytic conditions. Direct comparison is challenging due to variations in reported reaction conditions.
| Substrate | Catalyst/Method | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Phenyl Acetate | Methanesulfonic Acid (MSA) | None | 90 | >90 | High conversion and selectivity for the para-isomer.[10] |
| Substituted Phenyl Benzoates | MSA / Methanesulfonic Anhydride | None | N/A | up to 81 | High yields and regioselectivity, favoring para-isomers.[11] |
| Dimethylphenyl Acetates | Beta Zeolites | Toluene | 150 | Moderate | Successful rearrangement observed.[8][9] |
| Trimethylphenyl Acetates | Beta Zeolites | Toluene | 150 | Low | Primarily cleavage to the corresponding phenol was observed, not rearrangement.[8] |
| Sterically Hindered Phenol Carbamates | s-BuLi/TMEDA (Anionic Fries) | THF | -90 | High | Effective for bulky substrates, yielding the ortho-amide product.[5] |
| 3,5-Trimethylphenyl Acetate | AlCl₃ (2.5 equiv.) | Nitromethane | 50 | N/A | Successful synthesis of 2-hydroxy-4,6-dimethylacetophenone.[12] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Fries Rearrangement of a Substituted Phenyl Acetate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Phenyl Acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Solvent (e.g., nitromethane, nitrobenzene)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Ice bath
-
Crushed ice and concentrated HCl for workup
Procedure:
-
In a pre-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenyl acetate in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add anhydrous AlCl₃ in portions with vigorous stirring. An exothermic reaction may occur; maintain the temperature below 10°C during addition.
-
After the addition is complete, slowly warm the reaction to the desired temperature. For para-selectivity, a lower temperature (e.g., room temperature to 60°C) is typically used. For ortho-selectivity, especially with hindered substrates, a higher temperature (e.g., 120-160°C) may be required.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Stir until the solid complex fully decomposes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Anionic ortho-Fries Rearrangement of a Sterically Hindered Phenol Carbamate
This method is particularly useful for achieving ortho-acylation on hindered systems.
Materials:
-
Sterically hindered O-aryl carbamate
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution for quenching
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the O-aryl carbamate and TMEDA in anhydrous THF.
-
Cool the solution to -90°C using a suitable cooling bath.
-
Slowly add s-BuLi dropwise via syringe, maintaining the low temperature.
-
Stir the reaction mixture at -90°C for the optimized time (typically 1-2 hours).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the resulting ortho-hydroxy amide product by chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Fries rearrangement of hindered substrates.
Caption: Logic diagram for selecting a suitable catalyst system based on substrate and desired product.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. Photo fries rearrangement | PPTX [slideshare.net]
- 5. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 6. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. (2019) | Marcus Korb | 67 Citations [scispace.com]
- 7. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Fries rearrangement in methane sulfonic acid, an environmental friendly acid [organic-chemistry.org]
- 11. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]
- 12. rsc.org [rsc.org]
Effect of temperature and solvent polarity on dihydroxyacetophenone synthesis.
Technical Support Center: Dihydroxyacetophenone Synthesis
Welcome to the Technical Support Center for Dihydroxyacetophenone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of dihydroxyacetophenone, with a special focus on the critical roles of temperature and solvent polarity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dihydroxyacetophenones?
A1: The most prevalent methods are the Fries rearrangement of diacetylated hydroquinone or resorcinol, and the direct Friedel-Crafts acylation of hydroquinone or resorcinol with an acylating agent. The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[1] The choice of starting material determines the isomer produced (e.g., hydroquinone for 2,5-dihydroxyacetophenone and resorcinol for 2,4-dihydroxyacetophenone).
Q2: How does reaction temperature affect the yield and isomeric purity of my dihydroxyacetophenone product?
A2: Temperature is a critical parameter, especially in the Fries rearrangement, as it influences the ratio of ortho to para isomers. Generally, lower temperatures (e.g., <60°C) favor the formation of the para-acylated product, which is often the kinetically controlled product.[1] Conversely, higher temperatures (e.g., >160°C) tend to yield the ortho-acylated isomer, which is thermodynamically more stable due to chelation of the Lewis acid between the hydroxyl and carbonyl groups.[1][2] Exceeding optimal temperatures can lead to charring and reduced yields.
Q3: What is the role of solvent polarity in the synthesis of dihydroxyacetophenone?
A3: Solvent polarity significantly directs the regioselectivity of the Fries rearrangement. Non-polar solvents generally favor the formation of the ortho isomer.[1] In contrast, polar solvents can solvate the intermediate acylium cation, allowing for its diffusion and attack at the less sterically hindered para position.[1][3] Therefore, increasing solvent polarity typically favors the para product.[2]
Q4: I am getting a low yield in my Friedel-Crafts acylation. What are the common causes?
A4: Low yields in Friedel-Crafts acylation are often due to several factors. Catalyst inactivity is a primary concern; Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture, so anhydrous conditions are essential.[4][5] Another common issue is the use of insufficient catalyst, as the ketone product can form a complex with the Lewis acid, rendering it inactive.[4] Additionally, if the aromatic ring of your starting material has strongly electron-withdrawing groups, it will be deactivated towards electrophilic substitution, hindering the reaction.[4]
Q5: Can I perform the Fries rearrangement without a solvent?
A5: Yes, solvent-free (neat) conditions are often used for the Fries rearrangement and tend to favor the formation of the ortho isomer, especially at high temperatures.[2] This approach can simplify the experimental setup and workup procedure.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture.[4][5]2. Insufficient amount of catalyst.[4]3. Reaction temperature is too low.4. Deactivated starting material (for Friedel-Crafts).[4] | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, unopened container of the Lewis acid.2. For Friedel-Crafts acylation, use at least a stoichiometric amount, and often an excess, of the catalyst relative to the substrate.[4]3. Gradually increase the reaction temperature, monitoring for product formation by TLC.4. Consider using a more activated starting material if possible. |
| Formation of the Wrong Isomer (Ortho vs. Para) | 1. Incorrect reaction temperature for the desired isomer.[1]2. Inappropriate solvent polarity.[1][2] | 1. For the para isomer, maintain lower reaction temperatures. For the ortho isomer, higher temperatures are generally required.[1]2. To favor the para isomer, use a more polar solvent. For the ortho isomer, a non-polar solvent or solvent-free conditions are preferable.[1][2] |
| Product is a Dark, Tarry Substance | 1. Reaction temperature is too high, causing decomposition or charring.2. Prolonged reaction time. | 1. Reduce the reaction temperature. Ensure the reaction flask is not in direct contact with the bottom of the heating mantle or oil bath to avoid localized overheating.2. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. The product may be highly soluble in the workup solvent.2. Formation of a stable complex with the Lewis acid. | 1. If the product is an oil, try triturating with a cold non-polar solvent like hexane to induce solidification. Recrystallize from an appropriate solvent system.2. Ensure the reaction mixture is thoroughly quenched with ice water or dilute acid to hydrolyze the catalyst-product complex before extraction.[4] |
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in Fries Rearrangement
| Substrate | Catalyst | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| Hydroquinone Diacetate | AlCl₃ | None (Neat) | 160-165 | 2,5-Dihydroxyacetophenone (ortho) | 64-77 | [6] |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | Low | p-Hydroxyacetophenone (para) | Good | [1][2] |
| Phenyl Acetate | AlCl₃ | None (Neat) | High | o-Hydroxyacetophenone (ortho) | Good | [1][2] |
Table 2: Effect of Solvent on Dihydroxyacetophenone Synthesis
| Product | Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Observation | Reference |
| 2,5-Dihydroxyacetophenone | Fries Rearrangement | BF₃·Et₂O | 1,2-Dichloroethane | 120 | 92 | High yield in a non-polar solvent. | N/A |
| 2-acetylnaphthalene | Friedel-Crafts Acylation | AlCl₃ | Nitrobenzene (polar) | Reflux | Exclusive product | Polar solvent favors the thermodynamic product. | [3] |
| 1-acetylnaphthalene | Friedel-Crafts Acylation | AlCl₃ | Carbon Disulfide (non-polar) | Reflux | Preferred product | Non-polar solvent favors the kinetic product. | [3] |
| 2,4-Dihydroxyacetophenone | Friedel-Crafts Acylation | H₂SO₄ | Acetic Acid | 124 | 68 | Acetic acid acts as both reagent and solvent. | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement (Solvent-Free)
This protocol is adapted from a procedure for the Fries rearrangement of hydroquinone diacetate.[6]
Materials:
-
Hydroquinone diacetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a dry round-bottom flask equipped with an air condenser and a gas trap, combine finely powdered hydroquinone diacetate and anhydrous aluminum chloride.
-
Slowly heat the mixture in an oil bath. Over approximately 30 minutes, raise the temperature to 110-120°C.
-
Continue to slowly raise the temperature to 160-165°C and maintain for about 3 hours. The mixture will become pasty.
-
Allow the flask to cool to room temperature.
-
Carefully quench the reaction mixture by adding crushed ice, followed by concentrated hydrochloric acid.
-
Collect the resulting solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from water or ethanol to yield pure 2,5-dihydroxyacetophenone.
Protocol 2: Synthesis of 2,4-Dihydroxyacetophenone from Resorcinol
This protocol describes the acylation of resorcinol with acetic acid.[7]
Materials:
-
Resorcinol
-
Acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
In a three-necked flask, charge resorcinol and acetic acid and heat to 70-75°C.
-
Add acetic anhydride dropwise over 1 hour while maintaining the temperature.
-
Stir the mixture for 30 minutes at the same temperature.
-
Heat the mixture to 95°C and distill off the acetic acid under reduced pressure.
-
Raise the temperature to 124°C, add concentrated sulfuric acid, and stir for 75 minutes.
-
Add water to the reaction mixture and heat to 90°C or above to obtain a homogeneous solution.
-
Cool the solution to room temperature to allow for the precipitation of 2,4-dihydroxyacetophenone.
-
Collect the precipitate by filtration.
Visualizations
Caption: Factors influencing isomer selectivity in the Fries rearrangement.
Caption: Troubleshooting workflow for low-yield dihydroxyacetophenone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
Troubleshooting common issues in 2',3'-Dihydroxyacetophenone synthesis reactions.
Technical Support Center: 2',3'-Dihydroxyacetophenone Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common synthetic routes to this compound are:
-
Fries Rearrangement: This method involves the rearrangement of catechol diacetate in the presence of a Lewis acid catalyst.[1][2]
-
Friedel-Crafts Acylation: This involves the direct acylation of catechol using an acetylating agent and a Lewis acid catalyst.[3]
-
Demethylation: This route starts with the demethylation of 2',3'-dimethoxyacetophenone using a strong demethylating agent like boron tribromide (BBr₃).[4]
Q2: How can I purify the crude this compound?
A2: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying the crude product.[5] Suitable solvents include water or ethanol-water mixtures.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from isomers and other byproducts. A typical eluent system would be a gradient of hexane and ethyl acetate.[5]
-
Distillation: While less common for this specific compound due to its high melting point, vacuum distillation can be used for purification if the crude product is an oil or a low-melting solid.
Q3: What are the main isomers I should be concerned about during the synthesis?
A3: The primary isomeric byproduct of concern is 3',4'-Dihydroxyacetophenone. The formation of this isomer is particularly relevant in the Fries rearrangement and Friedel-Crafts acylation of catechol. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the choice of solvent.[1][2]
Troubleshooting Guides
Method 1: Fries Rearrangement of Catechol Diacetate
Issue 1: Low or no yield of this compound.
| Potential Cause | Suggested Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The Lewis acid is likely deactivated by moisture. Ensure you are using a fresh, anhydrous catalyst and that all glassware is thoroughly dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Insufficient Catalyst | The Lewis acid complexes with both the starting material and the product, so a stoichiometric excess is often required.[6] Gradually increase the molar equivalents of the Lewis acid. |
| Incorrect Reaction Temperature | The reaction temperature is critical for the Fries rearrangement. For the ortho-isomer (this compound), higher temperatures are generally favored.[1][2] |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
Issue 2: Predominant formation of the 3',4'-isomer.
| Potential Cause | Suggested Solution |
| Low Reaction Temperature | Lower temperatures favor the formation of the para-isomer (3',4'-dihydroxyacetophenone), which is the kinetic product.[1][2] To favor the ortho-isomer (the thermodynamic product), increase the reaction temperature, often above 160°C.[1] |
| Polar Solvent | The use of polar solvents can favor the formation of the para-isomer.[2] Consider using a non-polar solvent or running the reaction neat (without solvent). |
Issue 3: Formation of significant byproducts (e.g., catechol).
| Potential Cause | Suggested Solution |
| Presence of Water | Traces of water can lead to the hydrolysis of the catechol diacetate starting material, resulting in the formation of catechol. Ensure all reagents and solvents are anhydrous. |
| Sub-optimal Catalyst | While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ might offer better selectivity and reduce side reactions.[6] |
Method 2: Friedel-Crafts Acylation of Catechol
Issue 1: Low or no acylation product.
| Potential Cause | Suggested Solution |
| Deactivation of Catalyst | The hydroxyl groups of catechol can coordinate with the Lewis acid catalyst, deactivating it. Using a larger excess of the catalyst can help overcome this. |
| O-Acylation instead of C-Acylation | The hydroxyl groups of catechol can be acylated to form esters, which is a competing reaction. The ratio of C- to O-acylation can be influenced by the catalyst concentration, with higher concentrations favoring C-acylation.[7] |
| Deactivated Aromatic Ring | Although catechol is an activated ring, complexation with the Lewis acid can deactivate it towards electrophilic substitution. |
Issue 2: Formation of multiple products.
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | The two hydroxyl groups direct acylation to different positions, leading to a mixture of isomers. The choice of Lewis acid and reaction conditions can influence the regioselectivity. |
| Polyacylation | The activated catechol ring can undergo multiple acylations. Using a milder Lewis acid or controlling the stoichiometry of the acylating agent can help minimize this. |
Method 3: Demethylation of 2',3'-Dimethoxyacetophenone
Issue 1: Incomplete demethylation.
| Potential Cause | Suggested Solution |
| Insufficient BBr₃ | Ensure at least one equivalent of BBr₃ is used for each methoxy group. An excess is often necessary to drive the reaction to completion.[4] |
| Low Reaction Temperature | While the reaction is often initiated at low temperatures (e.g., -78°C or 0°C) to control the initial exotherm, it may need to be warmed to room temperature or even gently heated to go to completion.[4] Monitor by TLC. |
| Poor Quality BBr₃ | BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently titrated solution to ensure its reactivity. |
Issue 2: Difficult work-up and low product recovery.
| Potential Cause | Suggested Solution |
| Formation of Boron Complexes | During the aqueous work-up, boron-containing byproducts can form insoluble or gummy precipitates that trap the product.[8] |
| Quenching with Methanol: Carefully add methanol to the reaction mixture at a low temperature to quench the excess BBr₃ before adding water. The resulting trimethyl borate is volatile. | |
| Use of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions and improve phase separation.[9] | |
| Product Solubility in Aqueous Layer | The dihydroxy product may have some solubility in the aqueous layer, especially if the pH is basic. Ensure the aqueous layer is acidified before extraction to keep the product in its neutral form. |
Quantitative Data
Table 1: Influence of Temperature on Isomer Ratio in Fries Rearrangement *
| Temperature (°C) | Ortho-isomer (%) | Para-isomer (%) | Reference |
| < 60 | Lower | Higher | [1][2] |
| > 160 | Higher | Lower | [1] |
*Note: Specific quantitative data for this compound is limited. This table represents the general trend observed for the Fries rearrangement of phenolic esters.
Table 2: Typical Yields for Hydroxyacetophenone Synthesis Methods *
| Synthesis Method | Starting Material | Typical Yield Range (%) | Key Considerations | Reference |
| Fries Rearrangement | Catechol Diacetate | 40 - 60 | Temperature control is crucial for regioselectivity. | Inferred from[1][2] |
| Friedel-Crafts Acylation | Catechol | 30 - 50 | Prone to side reactions and isomer formation. | Inferred from[3] |
| Demethylation | 2',3'-Dimethoxyacetophenone | 70 - 90 | Requires careful handling of BBr₃ and optimized work-up. | Inferred from[4] |
*Note: Yields can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
Materials:
-
Catechol diacetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.2 to 2.5 equivalents) under a nitrogen atmosphere.
-
Add dry nitrobenzene to the flask and stir to form a slurry.
-
Slowly add catechol diacetate (1 equivalent) dropwise to the stirred slurry at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to 160-170°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Stir the mixture until all the solids have dissolved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from water or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Demethylation
Materials:
-
2',3'-Dimethoxyacetophenone
-
Boron tribromide (BBr₃), 1M solution in dichloromethane
-
Dry dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Dissolve 2',3'-dimethoxyacetophenone (1 equivalent) in dry dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in dichloromethane (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of methanol.
-
Stir the mixture for 30 minutes at 0°C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Fries Rearrangement synthesis.
Caption: Troubleshooting logic for the Fries Rearrangement.
Caption: Experimental workflow for the Demethylation synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ortho-Para Selectivity in Hydroxyacetophenone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxyacetophenone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling ortho-para selectivity, particularly in the Fries rearrangement and Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing hydroxyacetophenone, and how is ortho-para selectivity controlled?
A1: The two most common methods are the Fries rearrangement and the Friedel-Crafts acylation of phenols.[1][2] In the Fries rearrangement, a phenolic ester is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst.[3] The ortho-para selectivity in this reaction is primarily controlled by temperature and the choice of solvent.[3][4][5] Generally, low temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[6] Non-polar solvents also tend to favor the formation of the ortho product.[4][6]
Direct Friedel-Crafts acylation of phenol can be challenging due to competitive O-acylation (formation of a phenyl ester).[7][8] Often, the reaction proceeds through an initial O-acylation followed by a Fries rearrangement to the desired C-acylated hydroxyacetophenone.[8]
Q2: Why is my Fries rearrangement yielding predominantly the para-isomer when I want the ortho-isomer?
A2: This is a common issue and is almost always related to the reaction temperature. Low reaction temperatures (typically below 60°C) favor the formation of the para-product, which is the kinetically controlled product.[9][6] To increase the yield of the ortho-isomer, higher temperatures (often above 160°C) are required.[9][6] The ortho-isomer is the thermodynamically more stable product due to the formation of a chelate between the Lewis acid catalyst and the adjacent hydroxyl and carbonyl groups.[6]
Q3: I am observing a low yield in my Friedel-Crafts acylation of phenol. What are the likely causes?
A3: Low yields in the Friedel-Crafts acylation of phenols are often due to two main factors:
-
Competitive O-acylation: Phenols are bidentate nucleophiles and can be acylated at either the aromatic ring (C-acylation) to give the desired product or at the phenolic oxygen (O-acylation) to form a phenyl ester.[7][8] O-acylation is often kinetically favored.[7]
-
Deactivation of the aromatic ring: The lone pair of electrons on the oxygen of the phenol can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards the desired electrophilic substitution.[8]
To favor C-acylation, a stoichiometric excess of a strong Lewis acid (like AlCl₃) is often used. This promotes the rearrangement of any initially formed O-acylated product to the C-acylated product via a Fries rearrangement.[7][8]
Q4: Can I use catalysts other than aluminum chloride for the Fries rearrangement?
A4: Yes, while AlCl₃ is the most common catalyst, other Lewis acids such as BF₃, TiCl₄, and SnCl₄ can be used.[10] Strong Brønsted acids like HF and methanesulfonic acid have also been employed.[5][10] Research into more environmentally friendly and reusable catalysts is ongoing, with some success using zinc powder and p-toluenesulfonic acid (PTSA).[10][11] For instance, PTSA has been shown to give high conversion and selectivity for the ortho-isomer.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of ortho-hydroxyacetophenone in Fries Rearrangement | Reaction temperature is too low. | Increase the reaction temperature. Temperatures above 160°C generally favor the ortho product.[6] |
| Solvent is too polar. | Use a non-polar solvent. Non-polar solvents favor the formation of the ortho product.[4][6] | |
| Low yield of para-hydroxyacetophenone in Fries Rearrangement | Reaction temperature is too high. | Decrease the reaction temperature. Low temperatures (e.g., < 60°C) favor the para product.[9] |
| Low overall yield in Fries Rearrangement | The acyl or aromatic component is heavily substituted. | Steric hindrance can reduce yields. Consider a different synthetic route if possible.[5] |
| Deactivating groups are present on the aromatic ring. | Meta-directing or deactivating groups will lower the yield, as expected for a Friedel-Crafts type reaction.[3][5] | |
| Reaction fails or gives low yield in Friedel-Crafts Acylation | Predominant O-acylation is occurring. | Use a stoichiometric excess of a strong Lewis acid catalyst (e.g., AlCl₃) to promote the Fries rearrangement of the O-acylated intermediate to the C-acylated product.[7][8] |
| The catalyst is being deactivated. | The phenolic oxygen can coordinate with the Lewis acid. Ensure sufficient catalyst is used.[8] |
Quantitative Data on Ortho-Para Selectivity
The following tables summarize the effect of reaction conditions on the ortho:para ratio in the synthesis of hydroxyacetophenone.
Table 1: Effect of Temperature on Fries Rearrangement of Phenyl Acetate
| Catalyst | Solvent | Temperature (°C) | Predominant Isomer | Reference |
| AlCl₃ | Nitrobenzene | 25 | Para | [6] |
| AlCl₃ | Nitrobenzene | 165 | Ortho | [6] |
| AlCl₃ | Chlorobenzene | 60-65 | Para (69%) | [12] |
| AlCl₃ | None | 160-170 | Ortho | [2] |
Table 2: Ortho:Para Ratios in Fries Rearrangement under Various Conditions
| Substrate | Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio | Reference |
| Phenyl Acetate | AlCl₃ | Chlorobenzene | 60-65 | 23:69 | [12] |
| Phenyl Acetate | NaCl-AlCl₃ | None | 240-250 | 42:29 | [12] |
| 2-Fluorophenyl Acetate | AlCl₃ | Monochlorobenzene | 100 | 2.84:1 | [13] |
| 2-Fluorophenyl Acetate | AlCl₃ | Monochlorobenzene | 170 | 1.72:1 | [13] |
Experimental Protocols
Protocol 1: Synthesis of ortho-Hydroxyacetophenone via Fries Rearrangement (High-Temperature)
-
Preparation of Phenyl Acetate:
-
In a flask equipped with a stirrer and cooled in an ice bath, mix phenol (1.00 mol) and acetic anhydride (1.05 mol).
-
Carefully add a few drops of concentrated sulfuric acid with shaking. The reaction is exothermic.
-
After the initial reaction subsides, collect the fraction distilling between 194-196°C to obtain phenyl acetate. A yield of approximately 96% can be expected.[14]
-
-
Fries Rearrangement:
-
In a three-necked flask, thoroughly mix dry sodium chloride and powdered aluminum chloride. Heat the mixture to 230-250°C and maintain for 1 hour.
-
Cool to 200°C and add phenyl acetate (0.74 mol) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 240-250°C for 10 minutes.[14]
-
After cooling, carefully hydrolyze the reaction mixture by adding it to a 10% hydrochloric acid solution.
-
Perform steam distillation. Extract the distillate with a suitable organic solvent (e.g., ether).
-
Remove the solvent to yield the crude product. Further purification can be achieved by distillation or chromatography.
-
Protocol 2: Synthesis of para-Hydroxyacetophenone via Fries Rearrangement (Low-Temperature)
-
Preparation of Phenyl Acetate: Follow step 1 of Protocol 1.
-
Fries Rearrangement:
-
Prepare a slurry of anhydrous aluminum chloride (1.1 to 2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or chlorobenzene) in a reaction vessel.
-
Cool the slurry to the desired low temperature (e.g., below 25°C).
-
Slowly add a solution of phenyl acetate (1.0 eq.) in the same solvent.
-
Stir the reaction at the low temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified.
-
Visualizations
Caption: General workflow for hydroxyacetophenone synthesis via Fries rearrangement.
Caption: Key factors determining ortho vs. para selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102093189B - Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
Challenges and solutions in the purification of 2',3'-Dihydroxyacetophenone.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and solutions associated with the purification of 2',3'-Dihydroxyacetophenone. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in achieving high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed.
-
Fries Rearrangement of Catechol Acetate: This method can lead to the formation of positional isomers, primarily 3',4'-Dihydroxyacetophenone and to a lesser extent, 2',4'-Dihydroxyacetophenone. Unreacted starting material (catechol acetate) and di-acetylated byproducts may also be present.
-
Demethylation of 2',3'-Dimethoxyacetophenone: Incomplete demethylation can result in the presence of 2'-hydroxy-3'-methoxyacetophenone and 3'-hydroxy-2'-methoxyacetophenone as impurities. The starting material, 2',3'-dimethoxyacetophenone, may also be carried through if the reaction does not go to completion.[1]
-
Oxidation Products: Like many phenolic compounds, this compound is susceptible to oxidation, which can lead to the formation of colored impurities, particularly if exposed to air and light for extended periods.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used purification methods are recrystallization and silica gel column chromatography.
-
Recrystallization: This is often the most straightforward method for removing baseline impurities and can yield a product with high purity, especially if the crude material is relatively clean. Methanol has been successfully used for the recrystallization of this compound.[1]
-
Silica Gel Column Chromatography: This technique is essential when dealing with mixtures of closely related isomers or when a very high degree of purity is required. It allows for the separation of compounds based on their differential adsorption to the silica stationary phase.
Q3: Is this compound thermally stable during purification?
A3: Dihydroxyacetophenone isomers generally exhibit good thermal stability under typical purification conditions. However, prolonged exposure to high temperatures, especially in the presence of oxygen or impurities, can lead to decomposition and the formation of colored byproducts. It is advisable to use the lowest effective temperatures during solvent evaporation and drying. For instance, drying under vacuum at a moderately elevated temperature (e.g., 40-50°C) is a common practice.
Q4: How should I store purified this compound to prevent degradation?
A4: To maintain the integrity of the purified compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery of Crystals | 1. Too much solvent was used. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Evaporate some of the solvent and cool the solution again. 2. Try a different solvent or a solvent mixture where the compound has lower solubility when cold. 3. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| "Oiling Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The crude product is highly impure, leading to significant melting point depression. 3. The solution is cooling too rapidly. | 1. Select a solvent with a lower boiling point. 2. Perform a preliminary purification step like column chromatography to remove the bulk of the impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective. |
| Colored Impurities in Final Product | 1. Colored byproducts formed during the synthesis. 2. Oxidation of the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product. 2. If the compound is known to be sensitive to oxidation, perform the recrystallization under an inert atmosphere. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Isomers | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling. | 1. Optimize the mobile phase. A less polar solvent system will increase the retention time on the silica gel and may improve separation. A gradient elution (gradually increasing the polarity) can also be effective. A common mobile phase for separating phenolic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. 2. Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Streaking or Tailing of the Compound Spot (TLC) or Peak (Column) | 1. The compound is interacting too strongly with the acidic silica gel. 2. The sample is too concentrated. | 1. Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase. This can help to reduce the strong interactions between the phenolic hydroxyl groups and the silica gel, resulting in more symmetrical spots/peaks. 2. Dilute the sample before loading it onto the TLC plate or column. |
Data Presentation
Table 1: Comparison of Purification Methods for Dihydroxyacetophenone Isomers
| Purification Method | Compound | Purity Achieved | Typical Yield | Notes |
| Recrystallization (Methanol) | This compound | >98% | ~76%[1] | Effective for removing non-isomeric impurities. |
| Recrystallization (Water) | 2',4'-Dihydroxyacetophenone | 99.7%[2] | 70%[2] | High volume of water may be required. |
| Silica Gel Column Chromatography | Dihydroxyacetophenone Isomers | >99% | 60-85% | Necessary for separating positional isomers. |
| High-Speed Counter-Current Chromatography (HSCCC) | 2',4'-Dihydroxyacetophenone | >95%[3] | Variable | A specialized liquid-liquid chromatography technique.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring a uniform and bubble-free packing.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 Hexane:Ethyl Acetate). The polarity of the mobile phase can be gradually increased (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the more polar compounds.
-
Monitoring: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with the same mobile phase system. Visualize the spots under UV light (254 nm).
-
Fraction Pooling: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Purification Issues.
References
Minimizing byproduct formation during the Fries rearrangement of aryl esters.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the Fries rearrangement of aryl esters.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement?
The Fries rearrangement is an organic reaction that converts an aryl ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1][2]
Q2: What are the primary byproducts in a Fries rearrangement and what causes their formation?
The most common byproduct is the corresponding phenol, which arises from the cleavage of the ester bond.[3] This side reaction can be exacerbated by the presence of moisture, which deactivates the Lewis acid catalyst.[4] Other byproducts can include products of intermolecular acylation, where the acyl group transfers to another aryl ester molecule instead of rearranging intramolecularly.[3][5] At very high temperatures, decomposition of the starting material or product can also occur, leading to lower yields.[4]
Q3: How do reaction conditions influence the ortho/para selectivity?
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:
-
Temperature: Lower temperatures (typically below 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[6][7] Higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho isomer.[6][7] The stability of the ortho isomer is attributed to the formation of a chelate between the Lewis acid and the adjacent hydroxyl and carbonyl groups.[7]
-
Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product.[6] In contrast, polar solvents can solvate the acylium ion intermediate, facilitating its migration to the less sterically hindered para position.[6]
Q4: What are the most common catalysts used for the Fries rearrangement?
Traditional catalysts include Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[8] Strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid are also employed.[6] More environmentally friendly, solid acid catalysts like zeolites and sulfated zirconia are being explored to avoid the use of corrosive and hazardous traditional catalysts.[3][9]
Q5: What is the photo-Fries rearrangement?
The photo-Fries rearrangement is a photochemical alternative that uses UV light to convert aryl esters to hydroxy aryl ketones without a catalyst.[6] This reaction proceeds via a radical mechanism and can also yield ortho and para products.[6] However, it often results in low yields, making it less suitable for commercial production.[6]
Troubleshooting Guide
Issue 1: Low yield of the desired hydroxy aryl ketone.
| Possible Cause | Troubleshooting Steps |
| Incomplete Conversion | The reaction temperature may be too low, resulting in a slow reaction rate. Consider gradually increasing the temperature in small increments while monitoring the reaction progress by TLC or GC.[4] |
| Catalyst Deactivation | The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[4] Use a fresh, high-purity catalyst. |
| Substrate Instability | The Fries rearrangement involves harsh conditions. Esters with unstable acyl groups may decompose.[6] If possible, consider using a more stable ester derivative. |
| Steric Hindrance | Heavily substituted aryl or acyl groups can sterically hinder the rearrangement, leading to lower yields.[6] |
| Deactivating Groups | Electron-withdrawing or meta-directing groups on the aromatic ring can significantly reduce the reaction rate and yield.[1] |
| Excessive Byproduct Formation | High temperatures can lead to decomposition. If significant charring or tar formation is observed, try running the reaction at a lower temperature for a longer duration.[4] |
Issue 2: High proportion of phenol byproduct.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Moisture in the reaction mixture leads to the hydrolysis of the ester. Ensure rigorously anhydrous conditions by drying all glassware, solvents, and reagents.[4] |
| Catalyst Choice | Some solid acid catalysts, like certain zeolites, may be prone to causing ester cleavage. If using a solid acid, ensure it is properly activated and dehydrated before use. |
Issue 3: Poor regioselectivity (undesired ortho/para ratio).
| Possible Cause | Troubleshooting Steps | | Incorrect Temperature | For the para isomer, ensure the reaction temperature is kept low (e.g., < 60°C).[6] For the ortho isomer, a higher temperature (e.g., > 160°C) is required.[6] | | Inappropriate Solvent | To favor the para isomer, use a polar solvent like nitrobenzene or nitromethane.[10] To favor the ortho isomer, a non-polar solvent is preferable, or the reaction can be run neat (without solvent).[6] | | Reaction Time | At higher temperatures, the rearrangement can be reversible. Optimizing the reaction time is crucial to isolate the desired thermodynamic product. |
Issue 4: Difficulty in separating ortho and para isomers.
| Possible Cause | Troubleshooting Steps |
| Similar Physical Properties | The ortho and para isomers can have similar polarities, making chromatographic separation challenging. |
| Separation Technique | Steam Distillation: The ortho isomer is often steam-volatile due to intramolecular hydrogen bonding, while the para isomer is not. This difference can be exploited for separation.[11] Recrystallization: Differences in solubility can be used for separation by fractional crystallization.[12] Column Chromatography: While sometimes difficult, optimization of the solvent system can improve separation.[13] |
Data Presentation
Table 1: Effect of Temperature on the Fries Rearrangement of 2-Fluorophenyl Acetate
| Entry | Temperature (°C) | ortho/para Ratio | Isolated Crude Yield (%) |
| 1 | 40 | - | - |
| 2 | 60 | - | - |
| 3 | 80 | - | - |
| 4 | 100 | 2.84:1.0 | - |
| 5 | 170 | 1.72:1 | 62 |
Data extracted from a study on the optimization of reaction conditions for the Fries rearrangement.[14]
Table 2: Influence of Catalyst and Solvent on the Fries Rearrangement
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Major Product |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 | 24 | ~70 | para |
| Phenyl Benzoate | AlCl₃ | Nitromethane | -10 to RT | 3 | 92 | para |
| p-Tolyl Acetate | ZrCl₄ | None | 140-150 | 2 | 75-80 | 1:1.5 (ortho:para) |
| Phenyl Chloroacetate | p-TsOH | None | 90-160 | 0.5 | 70 (conversion) | ortho |
This table summarizes data from various sources to illustrate the impact of different reaction parameters.[10]
Experimental Protocols
Protocol 1: Selective Synthesis of ortho-Hydroxyacetophenone
This protocol is designed to favor the formation of the thermodynamically stable ortho-isomer.
-
Reagents and Equipment:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice, concentrated hydrochloric acid
-
Steam distillation apparatus
-
Diethyl ether for extraction
-
-
Procedure:
-
In a clean, dry round-bottom flask, place phenyl acetate.
-
Carefully add anhydrous aluminum chloride in portions with stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to a high temperature (typically above 160°C).[15]
-
Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up: Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[15]
-
Purification: The ortho-isomer, 2'-hydroxyacetophenone, is volatile with steam.[15] Perform steam distillation to separate it from the non-volatile para-isomer. Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified ortho-product.
-
Protocol 2: Selective Synthesis of para-Hydroxybenzophenone
This protocol is adapted for the selective synthesis of the kinetically favored para-isomer.[16]
-
Reagents and Equipment:
-
Phenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitromethane (CH₃NO₂)
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Cooling bath
-
Ice, 5M hydrochloric acid
-
Diethyl ether for extraction
-
-
Procedure:
-
In a round-bottom flask, dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL).
-
Cool the solution to -10°C using a suitable cooling bath.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).
-
Add the aluminum chloride solution dropwise to the stirred phenyl benzoate solution over 15 minutes, maintaining the temperature at -10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction for completion by TLC.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold 5M hydrochloric acid (15 mL).[16]
-
Purification: Extract the aqueous mixture with diethyl ether (30 mL). Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent. The crude product can be further purified by recrystallization.[13]
-
Visualizations
Caption: Generalized workflow for the Fries rearrangement.
Caption: Factors influencing ortho vs. para selectivity.
Caption: Pathways for product and byproduct formation.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. brainly.in [brainly.in]
- 13. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ajchem-a.com [ajchem-a.com]
Validation & Comparative
A Comparative Analysis of 2',3'-Dihydroxyacetophenone and 2',4'-Dihydroxyacetophenone: Unraveling Isomeric Differences in Biological Activity
For Immediate Release
In the landscape of phenolic compounds, subtle structural variations can lead to significant differences in biological activity. This guide provides a detailed comparative analysis of two constitutional isomers, 2',3'-Dihydroxyacetophenone and 2',4'-Dihydroxyacetophenone, focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory properties. This objective comparison, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
At a Glance: Key Biological Activities
| Biological Activity | This compound | 2',4'-Dihydroxyacetophenone |
| Antioxidant Activity | Exhibits pro-oxidant activity in the presence of metal ions, leading to DNA damage. Shows hydroxyl radical scavenging activity. | Demonstrates potent antioxidant effects by scavenging free radicals and activating the Nrf2/HO-1 pathway.[1] |
| Anti-inflammatory Activity | Limited direct evidence available. | Possesses anti-inflammatory properties, including inhibition of COX-2 and pro-inflammatory cytokines.[2] |
| Enzyme Inhibition | Limited data available. | Derivatives have shown inhibitory activity against enzymes like phosphodiesterases (PDEs). |
In-Depth Comparison of Biological Performance
Antioxidant Activity: A Tale of Two Isomers
The positioning of hydroxyl groups on the acetophenone backbone dramatically influences the antioxidant profile of these isomers. While both are dihydroxylated phenols, their interaction with reactive oxygen species (ROS) and biological systems differs significantly.
A key study directly comparing the two isomers revealed contrasting effects in the context of DNA damage. This compound, in the presence of Cu(II), was found to induce DNA damage, suggesting a pro-oxidant role under certain conditions. Conversely, 2',4'-Dihydroxyacetophenone did not exhibit this effect. However, both isomers demonstrated hydroxyl radical scavenging activity, indicating a capacity to neutralize this specific ROS.
Table 1: Comparative Antioxidant and Pro-oxidant Activities
| Assay | This compound | 2',4'-Dihydroxyacetophenone |
| DNA Damage Induction (in the presence of Cu(II)) | Active | Inactive |
| Hydroxyl Radical Scavenging Activity | Active | Active |
Derivatives of 2',4'-dihydroxyacetophenone have been found to mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative damage.
Anti-inflammatory Potential: Focus on the 2',4'- Isomer
While direct comparative anti-inflammatory data is scarce, a significant body of research highlights the potential of 2',4'-Dihydroxyacetophenone as an anti-inflammatory agent. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Furthermore, it has been observed to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
The anti-inflammatory activity of this compound is less well-characterized in the scientific literature, warranting further investigation to establish its potential in this area.
Enzyme Inhibition: Emerging Roles for 2',4'-Dihydroxyacetophenone Derivatives
Derivatives of 2',4'-dihydroxyacetophenone have been synthesized and evaluated as inhibitors of various enzymes. For instance, bis-Schiff base derivatives have demonstrated potent inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), enzymes that play crucial roles in intracellular signaling. This suggests that the 2',4'-dihydroxyacetophenone scaffold may serve as a valuable starting point for the development of novel enzyme inhibitors. The enzyme inhibitory activities of this compound remain an open area for research.
Experimental Methodologies
To facilitate the replication and expansion of these findings, detailed protocols for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound and 2',4'-dihydroxyacetophenone) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add 100 µL of each dilution of the test compounds or positive control to separate wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.
Protocol:
-
Reagent Preparation:
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in phosphate-buffered saline (PBS).
-
-
Reaction: In a 96-well plate, add 50 µL of various concentrations of the test compounds, 50 µL of SNP solution, and 50 µL of PBS.
-
Incubation: Incubate the plate at 25°C for 150 minutes.
-
Griess Reaction: Add 100 µL of Griess reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 546 nm.
-
Calculation: The percentage of NO scavenging is calculated relative to a control without the test compound.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagents: Obtain a commercial COX inhibitor screening assay kit which typically includes COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.
-
Detection: After a specific incubation time, add the detection reagent which reacts with the product of the COX-2 reaction (e.g., Prostaglandin G2) to produce a fluorescent or colorimetric signal.
-
Measurement: Read the fluorescence (e.g., λex=535 nm, λem=587 nm) or absorbance at the appropriate wavelength.
-
Calculation: The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.
Conclusion and Future Directions
The available evidence suggests that 2',4'-Dihydroxyacetophenone possesses a more favorable biological activity profile, particularly in terms of its antioxidant and anti-inflammatory properties, compared to its 2',3'-isomer. The pro-oxidant activity of this compound under specific conditions warrants caution and further investigation.
This comparative guide underscores the importance of isomeric structure in determining biological function. While a foundation has been laid, further direct comparative studies are essential to fully elucidate the therapeutic potential of both 2',3'- and 2',4'-dihydroxyacetophenone. Future research should focus on a broader range of biological assays, including in vivo models, to provide a more comprehensive understanding of their pharmacological profiles and to guide the development of new and effective therapeutic agents.
References
A Comparative Guide to 2',3'- and 2',6'-Dihydroxyacetophenone: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and properties of two closely related dihydroxyacetophenone isomers: 2',3'-dihydroxyacetophenone and 2',6'-dihydroxyacetophenone. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. Understanding their distinct characteristics is crucial for their effective application in research and drug development.
Synthesis of Isomers
The primary route for the synthesis of 2',3'- and 2',6'-dihydroxyacetophenone is the Fries rearrangement of the corresponding diacetate esters of catechol and resorcinol, respectively. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone.[1]
Fries Rearrangement: A General Overview
The Fries rearrangement is a classic organic reaction that offers a reliable method for the synthesis of hydroxyaryl ketones. The reaction typically proceeds by treating a phenolic ester with a Lewis acid, such as aluminum chloride (AlCl₃), which promotes the migration of the acyl group to the aromatic ring. The regioselectivity of the rearrangement (ortho vs. para substitution) is influenced by factors such as temperature and solvent.[2][3]
Caption: Generalized workflow of the Fries rearrangement for the synthesis of hydroxyaryl ketones.
Experimental Protocols
Synthesis of this compound via Fries Rearrangement of Catechol Diacetate
-
Materials: Catechol diacetate, anhydrous aluminum chloride, hydrochloric acid, dichloromethane, magnesium sulfate.
-
Procedure:
-
To a reaction vessel, add finely powdered catechol diacetate and an equimolar amount of ground anhydrous aluminum chloride.[4]
-
Heat the mixture to 90°C for 5 minutes, then increase the temperature to 120°C and maintain for 25 minutes.[4]
-
Allow the resulting solid to cool to room temperature.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent like petroleum ether to yield this compound.[4]
-
Synthesis of 2',6'-Dihydroxyacetophenone via Fries Rearrangement of Resorcinol Diacetate
-
Materials: Resorcinol diacetate, anhydrous aluminum chloride, hydrochloric acid, ethyl acetate, sodium sulfate.
-
Procedure:
-
In a round-bottom flask, combine resorcinol diacetate and a molar excess of anhydrous aluminum chloride.
-
Heat the mixture, typically at a temperature above 160°C, to favor the formation of the ortho isomer.[1]
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization to obtain 2',6'-dihydroxyacetophenone.
-
Comparative Physicochemical and Spectroscopic Properties
The positioning of the hydroxyl groups in this compound and 2',6'-dihydroxyacetophenone leads to distinct physicochemical and spectroscopic properties.
| Property | This compound | 2',6'-Dihydroxyacetophenone |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol |
| Appearance | Solid, yellow needles or crystals | Yellowish-beige powder |
| Melting Point | 97-98 °C | 156-158 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | Not explicitly found in a comparable format | 11.8 (s, 1H, OH), 7.26 (t, 1H, ArH), 6.39 (d, 2H, ArH), 2.66 (s, 3H, CH₃)[5] |
| ¹³C NMR (CDCl₃, δ ppm) | 31.8, 55.4, 111.6, 120.5, 128.3, 130.3, 133.6, 158.9, 199.8[6] | Not explicitly found in a comparable format |
| Mass Spectrum (m/z) | Major peaks at 137.0 and 152.0 | Major peaks at 137.0 and 152.0[7] |
Biological Activities and Potential Applications
Both isomers exhibit interesting biological activities, making them attractive scaffolds for drug discovery. Their properties are largely influenced by the arrangement of the hydroxyl and acetyl groups.
Antioxidant Activity
Dihydroxyacetophenone derivatives are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence and position of hydroxyl groups play a significant role in this activity.
Caption: Activation of the Nrf2/HO-1 antioxidant signaling pathway by dihydroxyacetophenone derivatives.
Chelating Properties
The presence of ortho-dihydroxy groups in this compound suggests a strong potential for metal chelation. Catechol-like structures are well-known for their ability to form stable complexes with various metal ions. In contrast, the meta-dihydroxy arrangement in 2',6'-dihydroxyacetophenone results in weaker chelation capabilities. The chelating ability of dihydroxyacetophenone derivatives has been utilized in the development of sensors for metal ions.[11]
Enzyme Inhibition
Derivatives of dihydroxyacetophenones have been investigated as inhibitors of various enzymes. For example, Schiff base derivatives of 2,4-dihydroxyacetophenone have shown potent inhibitory activity against phosphodiesterase-1 (PDE-1) and -3.[12] While specific comparative data for 2',3'- and 2',6'-dihydroxyacetophenone as enzyme inhibitors is limited, their structural motifs suggest potential for interaction with the active sites of various enzymes, warranting further investigation.
Conclusion
This compound and 2',6'-dihydroxyacetophenone, while isomeric, exhibit distinct differences in their synthesis and properties. The ortho-dihydroxy substitution in the 2',3'-isomer imparts strong metal-chelating properties, a feature less pronounced in the 2',6'-isomer. Both compounds serve as valuable building blocks in medicinal chemistry, with their derivatives showing promise as antioxidant and enzyme-inhibiting agents. The choice between these isomers will depend on the specific synthetic strategy and the desired biological or chemical properties of the target molecule. Further comparative studies are warranted to fully elucidate their relative potencies in various biological assays, which will aid in their targeted application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2',6'-Dihydroxyacetophenone(699-83-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2,6-Dihydroxyacetophenone, 2TMS derivative [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Dihydroxyacetophenone Isomers
A Comprehensive Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Dihydroxyacetophenone isomers are a class of organic compounds with significant relevance in medicinal chemistry and drug development. Their varied biological activities are intrinsically linked to the substitution pattern of the two hydroxyl groups on the acetophenone framework. Distinguishing between these isomers is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies. This guide provides a detailed spectroscopic comparison of six major dihydroxyacetophenone isomers: 2',3'-, 2',4'-, 2',5'-, 2',6'-, 3',4'-, and 3',5'-dihydroxyacetophenone. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS)—we present a clear framework for their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the dihydroxyacetophenone isomers, facilitating a direct and objective comparison.
Table 1: ¹H NMR Spectral Data (in DMSO-d₆)
| Isomer | -CH₃ Signal (δ, ppm) | Aromatic Protons (δ, ppm) | -OH Protons (δ, ppm) |
| 2',3'-Dihydroxyacetophenone | ~2.61 (s) | 6.77-7.36 (m) | - |
| 2',4'-Dihydroxyacetophenone | ~2.55 (s) | 6.23-7.55 (m) | 10.07, 13.66 |
| 2',5'-Dihydroxyacetophenone | ~2.59 (s) | 6.82-7.21 (m) | 9.23, 11.4 |
| 2',6'-Dihydroxyacetophenone | ~2.66 (s) | 6.39-7.26 (m) | 11.8 |
| 3',4'-Dihydroxyacetophenone | ~2.50 (s) | 6.80-7.40 (m) | 9.15, 9.65 |
| 3',5'-Dihydroxyacetophenone | ~2.50 (s) | 6.40-6.90 (m) | 9.60 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet) and m (multiplet). Hydroxyl proton signals can be broad and their positions may vary with concentration and solvent.
Table 2: ¹³C NMR Spectral Data
| Isomer | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| 2',4'-Dihydroxyacetophenone | ~204.0 | 102.9, 107.6, 111.3, 131.1, 161.6, 162.2 | ~14.3 |
| 2',5'-Dihydroxyacetophenone | ~203.0 | 114.9, 118.0, 119.2, 122.9, 149.8, 154.9 | ~26.9 |
| 2',6'-Dihydroxyacetophenone | Data not readily available | Data not readily available | Data not readily available |
| 3',4'-Dihydroxyacetophenone | ~197.0 | 114.5, 115.3, 122.5, 130.8, 145.2, 150.8 | ~26.0 |
| 3',5'-Dihydroxyacetophenone | ~198.0 | 108.0, 108.5, 139.5, 158.5 | ~26.5 |
Note: The availability of ¹³C NMR data for 2',3'- and 2',6'-dihydroxyacetophenone is limited in publicly accessible databases.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch | C=O Stretch | C-O Stretch / Aromatic C=C |
| This compound | ~3400-3200 (broad) | ~1640 | ~1600-1450 |
| 2',4'-Dihydroxyacetophenone | ~3300-3100 (broad) | ~1635 | ~1600-1450 |
| 2',5'-Dihydroxyacetophenone | ~3400-3200 (broad) | ~1650 | ~1600-1450 |
| 2',6'-Dihydroxyacetophenone | ~3400-3100 (broad) | ~1625 | ~1600-1450 |
| 3',4'-Dihydroxyacetophenone | ~3400-3200 (broad) | ~1660 | ~1600-1450 |
| 3',5'-Dihydroxyacetophenone | ~3500-3300 (broad) | ~1670 | ~1600-1450 |
Note: The position and shape of the O-H stretching band are highly dependent on hydrogen bonding.
Table 4: UV-Vis Absorption Maxima (λmax)
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| This compound | Data not readily available | Data not readily available | - |
| 2',4'-Dihydroxyacetophenone | ~275 | ~315 | Acetonitrile |
| 2',5'-Dihydroxyacetophenone | ~260 | ~350 | Acetonitrile |
| 2',6'-Dihydroxyacetophenone | ~270 | ~340 | Acetonitrile |
| 3',4'-Dihydroxyacetophenone | ~275 | ~310 | Acetonitrile |
| 3',5'-Dihydroxyacetophenone | ~270 | ~305 | Acetonitrile |
Note: UV-Vis spectra of dihydroxyacetophenones typically show two main absorption bands corresponding to π-π transitions. The exact maxima can vary with the solvent.*[1]
Table 5: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 152 | 137, 109, 81 |
| 2',4'-Dihydroxyacetophenone | 152 | 137, 109, 81 |
| 2',5'-Dihydroxyacetophenone | 152 | 137, 109, 81 |
| 2',6'-Dihydroxyacetophenone | 152 | 137, 109, 81 |
| 3',4'-Dihydroxyacetophenone | 152 | 137, 109, 81 |
| 3',5'-Dihydroxyacetophenone | 152 | 137, 109, 81 |
Note: The molecular ion peak for all isomers is observed at m/z 152, corresponding to the molecular weight (C₈H₈O₃). The primary fragmentation pattern often involves the loss of a methyl group (-CH₃), resulting in a prominent peak at m/z 137.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of dihydroxyacetophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the dihydroxyacetophenone isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectra are phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the isomer is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is acquired first and automatically subtracted from the sample spectrum.
-
Data Interpretation: The positions and shapes of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the dihydroxyacetophenone isomer is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200 to 400 nm. The solvent is used as a blank to zero the instrument.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Interpretation: A detector records the abundance of each ion, generating a mass spectrum. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides structural information.
Logical Workflow for Spectroscopic Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of dihydroxyacetophenone isomers.
Caption: Workflow for the spectroscopic differentiation of dihydroxyacetophenone isomers.
This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently distinguish between the various dihydroxyacetophenone isomers. By following the outlined workflow and utilizing the comparative data tables, researchers can ensure the accurate identification of these important compounds in their work.
References
Structure-activity relationship studies of 2',3'-Dihydroxyacetophenone derivatives.
Despite a comprehensive search for structure-activity relationship (SAR) studies of 2',3'-dihydroxyacetophenone derivatives, there is a notable scarcity of published research that specifically focuses on a series of these compounds and their corresponding biological activities. The majority of available literature details the SAR of other isomers, such as 2',4'-dihydroxyacetophenone and 3',4'-dihydroxyacetophenone, or discusses the biological properties of dihydroxyacetophenones in general without specifying the 2',3'-isomer.
This lack of specific data for a series of this compound derivatives makes it impossible to construct the detailed comparison guides with quantitative SAR tables as requested. The core requirement of summarizing quantitative data into clearly structured tables for easy comparison cannot be fulfilled without access to such primary research data.
However, to provide a helpful resource based on the available information, this guide will focus on the known biological activities of dihydroxyacetophenone derivatives in a broader context, including general experimental protocols for relevant assays and examples of signaling pathways that are often modulated by phenolic compounds. This information can serve as a foundational guide for researchers interested in initiating studies on this compound derivatives.
General Biological Activities of Dihydroxyacetophenone Derivatives
Dihydroxyacetophenone and its derivatives have been investigated for a range of biological activities, primarily attributed to their phenolic nature, which allows them to act as antioxidants. The positions of the hydroxyl groups on the phenyl ring play a crucial role in the type and potency of the biological activity.
Antioxidant Activity
Phenolic compounds, including dihydroxyacetophenones, are known to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This activity is central to their potential therapeutic effects in various diseases associated with oxidative stress.
Anti-inflammatory Activity
Certain dihydroxyacetophenone derivatives have demonstrated anti-inflammatory properties. This is often linked to their ability to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Antimicrobial and Antitumor Activities
Studies on various dihydroxyacetophenone derivatives have shown promising antimicrobial and antitumor activities. For instance, brominated dihydroxyacetophenone derivatives have been noted for their significant biological activity. Some derivatives have also shown powerful antibacterial activity against drug-resistant strains like Pseudomonas aeruginosa.[1]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the biological activities of phenolic compounds like this compound derivatives.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization that is measured by a spectrophotometer.
-
Procedure:
-
The ABTS•+ radical is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Trolox is commonly used as a standard.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Scavenging Assay in Macrophages
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Procedure:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant, and the absorbance is measured at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control without the test compound.
-
Signaling Pathways and Experimental Workflows
Visualizations of common experimental workflows and a relevant signaling pathway are provided below in the DOT language for Graphviz.
Caption: General workflow for the DPPH antioxidant assay.
Caption: Simplified diagram of the LPS-induced inflammatory pathway.
Conclusion and Future Directions
While this guide provides a foundational understanding of the potential biological activities of this compound derivatives and the experimental methods to assess them, it underscores a significant gap in the current scientific literature. There is a clear need for systematic studies that synthesize a series of this compound analogs and evaluate their structure-activity relationships for various biological targets.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with various substituents on the phenyl ring and the acetyl group.
-
Comprehensive biological screening of these derivatives against a panel of assays for antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.
-
Quantitative analysis to establish clear structure-activity relationships, identifying the key structural features that enhance potency and selectivity.
-
Mechanistic studies to elucidate the signaling pathways and molecular targets through which the most active compounds exert their effects.
Such studies would be invaluable for the drug discovery and development community, potentially leading to the identification of novel therapeutic agents based on the this compound scaffold.
References
Validating the Structure of 2',3'-Dihydroxyacetophenone: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of organic molecules is a critical step in chemical research and drug development. This guide provides a comparative analysis of spectroscopic techniques for validating the structure of 2',3'-Dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document offers a comprehensive approach to structural elucidation and highlights the importance of using complementary analytical methods.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, incorporating both primary analytical techniques and comparative analysis with its positional isomers.
A Comparative Guide to the Biological Activity of 2',3'-Dihydroxyacetophenone and Other Natural Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2',3'-dihydroxyacetophenone against other well-known natural phenolic compounds such as quercetin, gallic acid, and resveratrol. The comparison focuses on antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, presenting available experimental data to facilitate further research and drug development. While direct comparative studies on this compound are limited, this guide synthesizes existing data on structurally related compounds to provide valuable insights into its potential activities.
Antioxidant Activity
The antioxidant potential of phenolic compounds is primarily attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups on the aromatic ring are crucial determinants of this activity.
Quantitative Data for Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| Dihydroxyacetophenone Derivatives | |||
| 2',4'-Dihydroxyacetophenone benzoylhydrazone | DPPH | Potent radical scavenger | [1] |
| Quercetin | DPPH | ~5 | [2] |
| ABTS | ~1.89 | [3] | |
| Gallic Acid | DPPH | ~1.3 | [3] |
| ABTS | ~1.03 | [3] | |
| Resveratrol | DPPH | >100 | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a range of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
/Acontrol−Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[5]Acontrol
Signaling Pathway: Nrf2/ARE Pathway Activation by Dihydroxyacetophenone Derivatives
Derivatives of dihydroxyacetophenone have been shown to mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant genes, including heme oxygenase-1 (HO-1).
Caption: Nrf2-mediated antioxidant response pathway activated by dihydroxyacetophenone derivatives.
Anti-inflammatory Activity
Phenolic compounds can exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Data for Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| Dihydroxyacetophenone Derivative | NO Inhibition | RAW 264.7 | ~38.96% inhibition at 91.78 µM | [3] |
| Gallic Acid | COX-2 Inhibition | Ovine | Low inhibition at 50 µM | [6] |
| Flavonoid Derivatives | NO Inhibition | RAW 264.7 | 17.1 - 19.7 µM | [7] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]
Procedure:
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for a longer period (e.g., 24 hours).
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Calculation: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.
Signaling Pathway: Inhibition of Inflammatory Mediators
Phenolic compounds can inhibit the production of pro-inflammatory mediators like NO and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit enzymes, and interfere with nucleic acid synthesis.
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dihydroxyacetophenone Derivatives | Pseudomonas aeruginosa | - | [9] |
| Escherichia coli | 0.625 (derivative) | [10] | |
| Staphylococcus aureus | 0.31 (derivative) | [10] | |
| Resveratrol | Staphylococcus aureus | 512 | [11] |
| Pseudomonas aeruginosa | >512 | [11] |
Note: Specific MIC values for this compound were not found. However, derivatives of dihydroxyacetophenone have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] Resveratrol generally exhibits weaker antibacterial activity, particularly against Gram-negative bacteria.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
Experimental Workflow: MIC Determination
Caption: A simplified workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Many phenolic compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Dihydroxyacetophenone Derivatives | HeLa (Cervical Cancer) | 30.9 - 442.4 (derivatives) | [10] |
| Quercetin | Various | 10-50 | [2] |
| Resveratrol | Various | 10-100 | [4] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | <1 | [12] |
Note: While specific IC50 values for this compound are not available, various dihydroxyacetophenone derivatives have demonstrated a wide range of cytotoxic activity against HeLa cells.[10] Quercetin and resveratrol are well-documented to have anticancer effects against numerous cell lines, although their potency is generally lower than conventional chemotherapeutic drugs like doxorubicin.[2][4][12]
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow formazan formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
Phenolic compounds can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by phenolic compounds.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound in the context of other natural phenolic compounds. While data on this compound is limited, the information available for its isomers and derivatives suggests it holds potential as a bioactive compound with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
The presented data highlights the consistently high potency of quercetin and gallic acid as antioxidants. Dihydroxyacetophenone derivatives have shown promising antimicrobial and anticancer activities that warrant further investigation of the parent compounds.
A significant knowledge gap exists regarding the direct comparative biological activities of this compound. Future research should focus on conducting head-to-head studies of this compound against established phenolic compounds using standardized in vitro and in vivo assays. Such studies will be crucial for elucidating its therapeutic potential and advancing its development as a novel pharmacological agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of quercetin and a non-orthohydroxy flavonol as antioxidants by competing in vitro oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of resveratrol-derived monomers and dimers against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Acrocomia aculeata associated with doxorubicin: cardioprotection and anticancer activity [frontiersin.org]
A Comparative Guide to the NMR Data of 2',3'-Dihydroxyacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis and Validation of 2',3'-Dihydroxyacetophenone's Spectroscopic Signature in Comparison to Its Structural Isomers.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its key isomers: 2',4'-dihydroxyacetophenone, 2',5'-dihydroxyacetophenone, 2',6'-dihydroxyacetophenone, and 3',5'-dihydroxyacetophenone. Understanding the distinct NMR profiles of these closely related compounds is crucial for unambiguous identification, purity assessment, and quality control in research and drug development.
Executive Summary
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise characterization is paramount. This guide presents a side-by-side comparison of its experimental ¹H and ¹³C NMR data with its structural isomers. The subtle differences in chemical shifts and coupling constants, arising from the varied positions of the hydroxyl groups on the aromatic ring, provide a unique fingerprint for each isomer. This document outlines the experimental protocol for acquiring high-quality NMR data and provides a logical workflow for its interpretation and validation.
Structural Overview and NMR Numbering
The chemical structure of this compound, along with the standard numbering convention used for NMR peak assignments, is depicted below. This numbering scheme is applied consistently across all isomers for clarity in the subsequent data tables.
Caption: Chemical structure and atom numbering of this compound for NMR assignment.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its isomers. All data is referenced to tetramethylsilane (TMS).
Table 1: ¹H NMR Data Comparison of Dihydroxyacetophenone Isomers
| Compound | Solvent | δ (ppm) and Multiplicity (J in Hz) |
| This compound | CDCl₃ | 2.61 (s, 3H, -CH₃), 6.77-7.05 (t, 1H, H-5'), 7.02 (dd, 1H, H-4'), 7.36 (dd, 1H, H-6') |
| 2',4'-Dihydroxyacetophenone | DMSO-d₆ | 2.55 (s, 3H, -CH₃), 6.28 (d, J=2.4, 1H, H-3'), 6.36 (dd, J=8.8, 2.4, 1H, H-5'), 7.65 (d, J=8.8, 1H, H-6'), 10.3 (s, 1H, 4'-OH), 12.7 (s, 1H, 2'-OH) |
| 2',5'-Dihydroxyacetophenone | DMSO-d₆ | 2.59 (s, 3H, -CH₃), 6.82 (dd, J=8.8, 2.9, 1H, H-4'), 7.02 (d, J=2.9, 1H, H-6'), 7.21 (d, J=8.8, 1H, H-3'), 9.23 (s, 1H, 5'-OH), 11.4 (s, 1H, 2'-OH) |
| 2',6'-Dihydroxyacetophenone | DMSO-d₆ | 2.66 (s, 3H, -CH₃), 6.39 (d, J=8.4, 2H, H-3', H-5'), 7.26 (t, J=8.4, 1H, H-4'), 11.8 (s, 2H, 2',6'-OH) |
| 3',5'-Dihydroxyacetophenone | CDCl₃ | 2.55 (s, 3H, -CH₃), 6.56 (t, J=2.5, 1H, H-4'), 6.99 (d, J=2.5, 2H, H-2', H-6') |
Table 2: ¹³C NMR Data Comparison of Dihydroxyacetophenone Isomers
| Compound | Solvent | δ (ppm) |
| This compound | CDCl₃ | Data not fully available in searched literature. Predicted values suggest signals around: 26.5 (-CH₃), 118.0 (C-1'), 119.0 (C-4'), 119.5 (C-6'), 121.0 (C-5'), 145.0 (C-2'), 145.5 (C-3'), 203.0 (C=O). |
| 2',4'-Dihydroxyacetophenone | DMSO-d₆ | 26.5 (-CH₃), 102.9 (C-3'), 107.7 (C-5'), 111.1 (C-1'), 131.4 (C-6'), 162.4 (C-4'), 162.4 (C-2'), 171.9 (C=O) |
| 2',5'-Dihydroxyacetophenone | DMSO-d₆ | 26.4 (-CH₃), 114.9 (C-3'), 117.8 (C-1'), 118.5 (C-4'), 123.6 (C-6'), 149.7 (C-5'), 155.0 (C-2'), 202.9 (C=O) |
| 2',6'-Dihydroxyacetophenone | DMSO-d₆ | 32.7 (-CH₃), 108.8 (C-3', C-5'), 110.8 (C-1'), 132.8 (C-4'), 162.2 (C-2', C-6'), 204.5 (C=O) |
| 3',5'-Dihydroxyacetophenone | DMSO-d₆ | 26.7 (-CH₃), 107.4 (C-2', C-6'), 107.9 (C-4'), 139.2 (C-1'), 158.4 (C-3', C-5'), 197.8 (C=O) |
Experimental Protocol for NMR Data Acquisition
The following protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of dihydroxyacetophenone isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the dihydroxyacetophenone sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule using chemical shift knowledge, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Logical Workflow for NMR Data Interpretation and Validation
The following diagram illustrates a systematic approach to interpreting and validating the NMR data of a dihydroxyacetophenone sample.
Caption: Workflow for NMR data interpretation and validation.
Conclusion
The ¹H and ¹³C NMR spectra of dihydroxyacetophenone isomers, while sharing some similarities, exhibit distinct and reproducible differences in their chemical shifts and coupling patterns. These differences, primarily driven by the electronic effects of the hydroxyl groups at various positions, allow for their unambiguous identification. This guide provides the necessary data and protocols to assist researchers in the accurate characterization of these important compounds, ensuring the integrity and reliability of their scientific work. For definitive structural confirmation, especially in the absence of a reference standard, 2D NMR techniques are highly recommended.
Safety Operating Guide
Proper Disposal of 2',3'-Dihydroxyacetophenone: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of 2',3'-dihydroxyacetophenone, tailored for researchers, scientists, and drug development professionals.
This document outlines essential safety measures, operational protocols, and disposal plans to facilitate the safe and compliant management of this compound waste. By adhering to these guidelines, laboratories can minimize risks and maintain a safe working environment.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Pale Yellow Solid |
| Melting Point | 97 - 98 °C[1] |
| Boiling Point | 294.0 ± 25.0 °C (Predicted) |
| Density | 1.291 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform, Methanol |
| CAS Number | 13494-10-5[1][2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a series of systematic steps to ensure safety and regulatory compliance. The primary recommendation is to engage a licensed professional waste disposal service for the final disposal of this chemical.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, CAS number, and relevant hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines and the licensed disposal company. Keep solid and liquid waste separate.[4]
2. Waste Collection and Storage:
-
Collect all surplus, non-recyclable, and contaminated materials containing this compound in the designated, properly labeled, and sealed container.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] Ensure the storage area is cool and dry.
3. Packaging for Disposal:
-
For solid waste, ensure it is collected in a polyethylene bag and the bag's mouth is securely tied.[6]
-
Place the sealed bag or container into a larger, durable, and leak-proof outer container for transport.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
5. Disposal of Contaminated Packaging:
-
Dispose of any empty containers or packaging that have come into contact with this compound as unused product. This means they should be collected and disposed of through the same professional waste disposal service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C8H8O3 | CID 6429110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 13494-10-5 [chemicalbook.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
Personal protective equipment for handling 2',3'-Dihydroxyacetophenone
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2',3'-Dihydroxyacetophenone (CAS No. 13494-10-5) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
While specific safety data for this compound is limited, the following guidance is based on safety data sheets for structurally similar isomers such as 2',4'-, 2',5'-, and 2',6'-Dihydroxyacetophenone. These compounds are consistently classified as causing skin, eye, and potential respiratory irritation.[1][2][3][4][5][6][7] Therefore, prudent laboratory practices are essential.
Hazard Identification and Classification
-
Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][4][5][7][8][9] May be harmful if swallowed.[2][5]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical step in preventing exposure. The following table summarizes the required equipment based on data for dihydroxyacetophenone isomers.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be appropriate for larger quantities or when splashing is likely. | [1][6][10] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | [1][2][3][5][7][8] |
| Body Protection | Wear a lab coat or long-sleeved clothing to prevent skin contact. | [1][7][8] |
| Respiratory Protection | Under normal laboratory use with adequate ventilation, no respiratory protection is typically needed. For large-scale use, in cases of insufficient ventilation, or when generating dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [1][2][7][8] |
Operational and Handling Protocols
1. Engineering Controls:
-
Use a local exhaust ventilation system or a chemical fume hood, especially when handling the powder form, to minimize dust and fume generation.[2][3][10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6][7][10]
2. Safe Handling Practices:
-
Avoid all direct contact with skin, eyes, and clothing.[8][10]
-
Avoid breathing dust or fumes.[8][9][10] Minimize dust generation during handling.[10]
-
Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[1]
-
Wash hands thoroughly with soap and water after handling the substance and before breaks.[1][2][3][10]
-
Keep containers tightly closed when not in use.[1][2][3][8][10]
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency and Disposal Procedures
1. First Aid Measures:
-
General Advice: If symptoms persist, consult a physician and show them the Safety Data Sheet (SDS).[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3][5][8][10]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[1][3][8][10]
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][8][10]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[2][5][8][10]
2. Accidental Release (Spill) Plan:
-
Personal Precautions: Wear full personal protective equipment (goggles, gloves, lab coat, and respirator if necessary) and ensure adequate ventilation. Keep unprotected personnel away.[10]
-
Containment & Cleaning: Use dry clean-up procedures to avoid generating dust. Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][10]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[2]
-
Post-Cleanup: After cleanup, decontaminate and launder all protective clothing before reuse.
3. Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with all federal, state, and local environmental regulations.[10]
-
The substance should be sent to an approved waste disposal plant.[8][10]
-
Do not reuse empty containers. Dispose of them as unused product.[3][10]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical from preparation to disposal.
References
- 1. fishersci.dk [fishersci.dk]
- 2. westliberty.edu [westliberty.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
